Tributylphosphine sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
tributyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPFGDPYSIWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=S)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184854 | |
| Record name | Tributylphosphine sulfide | |
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Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-50-2 | |
| Record name | Tributylphosphine sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tributylphosphine sulfide | |
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| Record name | Tributylphosphine sulfide | |
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| Record name | Tributylphosphine sulphide | |
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| Record name | TRIBUTYLPHOSPHINE SULFIDE | |
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Foundational & Exploratory
Introduction: The Role of Tributylphosphine Sulfide in Modern Chemistry
An In-depth Technical Guide to Tributylphosphine Sulfide: Properties, Synthesis, and Applications
This compound (C₁₂H₂₇PS) is an organophosphorus compound featuring a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butyl groups.[1] This structure bestows a unique combination of steric bulk from the butyl chains and electronic properties from the phosphine sulfide moiety, making it a valuable molecule in synthetic and materials chemistry.[2] While its cousin, triphenylphosphine sulfide, is a well-known crystalline solid, this compound is typically a colorless to yellow liquid, a physical state that offers distinct advantages in certain applications.[1]
This guide provides an in-depth exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, and key applications, with a focus on the practical insights and causal reasoning that underpin its use in the laboratory.
Molecular Structure and Core Physicochemical Properties
The foundation of this compound's reactivity lies in its molecular architecture. The phosphorus-sulfur bond has significant double bond character, and the surrounding butyl groups create a sterically hindered yet conformationally flexible environment.[2] These features dictate its physical state, solubility, and thermal stability.
Structural Representation
The three-dimensional arrangement of the butyl groups around the P=S core is critical to its function, particularly in coordination chemistry where steric hindrance plays a key role.
Caption: Molecular structure of this compound.
Key Physical Properties
The physical properties are summarized below. Its liquid state and moderate solubility in common organic solvents make it a convenient reagent to handle and dispense, in contrast to solid phosphine sulfides.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇PS | [2][3] |
| Molecular Weight | 234.38 g/mol | [2][3] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 129–130 °C (at 0.5 Torr) | [2] |
| Density | ~0.906 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |
| Refractive Index | ~1.467 | [2] |
Synthesis and Chemical Reactivity
Understanding the synthesis and fundamental reactions of this compound is crucial for its effective application.
Synthesis: A Classic Phosphine Oxidation
The most common and efficient synthesis of this compound involves the direct reaction of tributylphosphine (PBu₃) with elemental sulfur (S₈).[2] This reaction is an oxidation of the phosphorus(III) center to phosphorus(V).
Causality: The lone pair of electrons on the phosphorus atom in tributylphosphine is highly nucleophilic and readily attacks the electrophilic sulfur atoms in the S₈ ring. This initiates a ring-opening cascade that ultimately results in the formation of the thermodynamically stable P=S double bond. The reaction is typically exothermic. While protocols for the analogous synthesis of solid triphenylphosphine sulfide often involve heating, the reaction with the liquid tributylphosphine can proceed rapidly at room temperature once initiated.[4][5]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for phosphine sulfidation.[5][6] Safety Note: Tributylphosphine is pyrophoric and has a nauseating odor; it must be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is free of oxygen and moisture.
-
Reagent Preparation: Dissolve tributylphosphine (1.0 eq) in a suitable anhydrous organic solvent (e.g., toluene or THF) in the flask.
-
Sulfur Addition: In a separate flask, dissolve elemental sulfur (1.05 eq) in the same solvent with gentle warming if necessary. Allow the solution to cool to room temperature.
-
Reaction: Slowly add the sulfur solution to the stirred tributylphosphine solution via the dropping funnel at room temperature. An exothermic reaction will be observed. Control the addition rate to maintain a moderate reaction temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Monitoring (Self-Validation): The reaction can be monitored by ³¹P NMR spectroscopy. The signal for tributylphosphine (approx. -32 ppm) will disappear, and a new signal for this compound (approx. +45 ppm) will appear.
-
Workup: The solvent can be removed under reduced pressure to yield the crude this compound. For most applications, the product is of sufficient purity. If necessary, it can be purified by vacuum distillation.
Core Reactivity
The chemical behavior of this compound is dominated by the P=S bond and the properties of the sulfur atom.
-
Ligand in Coordination Chemistry: The sulfur atom possesses lone pairs of electrons and is weakly nucleophilic, allowing it to act as a Lewis base and coordinate to transition metals.[1][2] This property is exploited in catalysis and materials science to stabilize metal centers, particularly in low-valent states, which can enhance reactivity in processes like cross-coupling reactions.[2]
-
Precursor to Tributylphosphine: The P=S bond is robust but can be cleaved by strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) can reduce this compound back to tributylphosphine (PBu₃).[2] This makes the sulfide a useful air-stable precursor or protected form of the highly air-sensitive PBu₃.[2][7]
-
Sulfur Transfer Reagent: In specific organic reactions, it can act as a sulfur transfer agent, analogous to the well-documented reactivity of triphenylphosphine sulfide in converting epoxides to episulfides.[8]
Caption: Key chemical transformations of this compound.
Applications in Research and Development
The unique properties of this compound make it a versatile tool in several areas relevant to drug discovery and materials science.
-
Homogeneous Catalysis: As a ligand, it can be used to modulate the electronic and steric properties of metal catalysts. Its steric bulk can influence selectivity in catalytic cycles, while its ability to stabilize reactive metal centers is crucial for catalyst longevity and efficiency.[2]
-
Organic Synthesis: It serves as a stable, easy-to-handle precursor for generating the powerful nucleophile and ligand, tributylphosphine, in situ. This avoids the hazards associated with storing and handling the pyrophoric PBu₃.[2][7]
-
Materials Science: Analogous sulfur-containing organophosphorus compounds are effective chelating agents for heavy metals.[2] This suggests applications in purification processes or the synthesis of metal-organic frameworks.
-
Potential in Pharmaceutical Chemistry: While direct biological applications are not widely documented, its role as a reagent and ligand in the synthesis of complex organic molecules is highly relevant to drug development.[2] Many modern pharmaceuticals are constructed using metal-catalyzed reactions where phosphine ligands are essential.
Spectroscopic Characterization
Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Characteristic Features | Source(s) |
| ³¹P NMR | A single resonance typically observed around +45 to +50 ppm . This is a significant downfield shift from the starting tributylphosphine (approx. -32 ppm), providing a clear diagnostic marker for the reaction's progress and product purity. | [3] |
| ¹³C NMR | Shows characteristic signals for the four distinct carbon atoms of the butyl chains, often with observable phosphorus-carbon coupling (J-coupling). | [3] |
| ¹H NMR | A complex multiplet pattern corresponding to the 27 protons of the three butyl groups. | [3] |
| Mass Spec. | The molecular ion peak (M+) at m/z = 234.157 is expected, along with characteristic fragmentation patterns involving the loss of butyl groups. | [3] |
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. While this compound is significantly less hazardous than its precursor, proper handling is still required.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[9][10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11]
-
Toxicity: It is recognized for its potential toxicity and should be handled with care.[1] Specific toxicological data is limited, but compounds in this class can be irritants.
Conclusion
This compound is more than just an oxidized phosphine; it is a versatile chemical tool with distinct advantages. Its liquid form, air stability, and well-defined reactivity make it a valuable ligand, a safe precursor to tributylphosphine, and a useful reagent in its own right. For scientists in drug development and materials research, a thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in advancing their projects.
References
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MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . Clean Technologies, 2022. [Link]
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ResearchGate. (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . [Link]
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Taylor & Francis Online. Triphenylphosphine sulfide – Knowledge and References . [Link]
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Wikipedia. Triphenylphosphine sulfide . [Link]
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Wikipedia. Tributylphosphine . [Link]
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Tributylphosphine Sulfide: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling the Versatility of a Key Organophosphorus Reagent
Tributylphosphine sulfide, an organophosphorus compound holding a unique position in the chemist's toolkit, offers a distinct combination of reactivity and stability. As researchers and drug development professionals continually seek more efficient and selective synthetic methodologies, a deep understanding of pivotal reagents is paramount. This guide provides an in-depth exploration of this compound, moving beyond basic data to elucidate the causality behind its applications and to offer field-proven insights into its use. The presence of a phosphorus-sulfur double bond within a sterically accessible trialkylphosphine framework imparts a unique reactivity profile, making it a valuable asset in coordination chemistry and organic synthesis.[1] This document will serve as a comprehensive technical resource, detailing the molecular characteristics, synthesis, reactivity, and practical applications of this compound, with a focus on contexts relevant to pharmaceutical and materials science.
Core Molecular and Physicochemical Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This compound is characterized by the molecular formula C₁₂H₂₇PS and a molecular weight of approximately 234.38 g/mol .[2][3][4][5] Its key identifiers and physicochemical properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇PS | [2][3][4] |
| Molecular Weight | 234.38 g/mol | [2][4][5] |
| CAS Number | 3084-50-2 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 111 °C @ 0.1 Torr; 129-130 °C @ 0.5 Torr | [3][5] |
| Density | ~1.0339 g/cm³ @ 24 °C | [3] |
| Solubility | Moderately soluble in organic solvents; Insoluble in water | |
| IUPAC Name | tributyl(sulfanylidene)-λ⁵-phosphane | [2] |
Synthesis and Mechanistic Insights: The Formation of the P=S Bond
The synthesis of phosphine sulfides is a fundamental transformation in organophosphorus chemistry. A common and efficient method involves the direct reaction of the corresponding tertiary phosphine with elemental sulfur.[1][6][7] This approach is attractive due to the ready availability and low cost of elemental sulfur, which is an abundant byproduct of the oil and gas industry.[1][7]
The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tributylphosphine onto the octasulfur ring (S₈).[6][7] This initial attack leads to the formation of a zwitterionic intermediate. A subsequent cascade of intramolecular or intermolecular attacks by other phosphine molecules on the polysulfide chain ultimately results in the formation of eight equivalents of this compound.[6][7] The first step, the ring-opening of S₈, is often the rate-determining step and is facilitated by solvents that can solubilize both the phosphine and elemental sulfur.[6][7]
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of a Representative Phosphine Sulfide
The following protocol for the synthesis of triphenylphosphine sulfide is adapted from a peer-reviewed, high-yielding, and rapid procedure.[1][6][7] This method is illustrative of the general approach for synthesizing trialkylphosphine sulfides like this compound, with adjustments to purification likely required due to the liquid nature of the target compound.
Materials:
Procedure:
-
To a test tube, add triphenylphosphine (10 mmol) and elemental sulfur (10 mmol).[1][6][7]
-
Vigorously shake the reaction mixture using a vortex mixer or mechanical shaker at room temperature.[1][6][7]
-
Observe the dissolution of the solid reactants and a slight exotherm. The reaction is typically complete in under one minute.[6][7]
-
For triphenylphosphine sulfide, a white crystalline product precipitates out of the solution.[1][6][7] For the liquid this compound, the product would remain in solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold methanol.[1][6][7] For a liquid product, the solvent would be removed under reduced pressure, and the resulting oil purified by column chromatography or distillation.
-
The purity of the product can be confirmed by ¹H, ³¹P, and ¹³C NMR spectroscopy and elemental analysis.[6][7]
Self-Validation: The significant downfield shift in the ³¹P NMR spectrum is a key indicator of the conversion of the phosphine to the corresponding sulfide.[6][7]
Applications in Advanced Synthesis and Drug Development
While specific, publicly documented examples of this compound in the synthesis of marketed drugs are scarce, its utility can be inferred from the well-established roles of its parent compound, tributylphosphine, and the broader class of phosphine sulfides in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Role as a Ligand in Catalysis
Caption: Generalized role of this compound as a ligand in catalysis.
Sulfur Transfer Reactions
One of the key applications of phosphine sulfides is in sulfur transfer reactions. The P=S bond can be cleaved under certain conditions, allowing the sulfur atom to be transferred to another molecule. A classic example is the quantitative transfer of sulfur from triphenylphosphine sulfide to tributylphosphine, which proceeds via a bimolecular mechanism. This reactivity can be harnessed in organic synthesis for the controlled introduction of sulfur into a target molecule.
Precursor to Other Organophosphorus Compounds
Safety and Handling: A Self-Validating Protocol
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a skin irritant with moderate toxicity.[5] When heated to decomposition, it can emit toxic fumes of phosphorus and sulfur oxides.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from strong oxidizing agents.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Conclusion: A Valuable Reagent for the Discerning Chemist
This compound is a versatile and valuable reagent for researchers and professionals in drug development and materials science. Its well-defined molecular and physicochemical properties, coupled with its straightforward synthesis and unique reactivity, make it a reliable tool in advanced organic synthesis. While its direct application in specific drug synthesis pathways may not always be publicly disclosed, its role as a stable precursor, a ligand in catalysis, and a sulfur transfer agent underscores its importance. By understanding the mechanistic principles behind its reactivity and adhering to rigorous safety protocols, scientists can effectively leverage this compound to achieve their synthetic goals.
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Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). Clean Technologies. [Link]
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(PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). ResearchGate. [Link]
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(PDF) Triisopropylphosphine sulfide. (2001). ResearchGate. [Link]
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2022). National Center for Biotechnology Information. [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A Study of the Kinetics of the Sulfur-Transfer Reaction between Triphenylphosphine Sulfide and Tributylphosphine. (1965). Oklahoma State University Library. [Link]
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Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]
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Stereoselective synthesis, chemistry and antiviral evaluation of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives. (1993). PubMed. [Link]
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Mass spectrometry analysis of tributylphosphine sulfide
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tributylphosphine Sulfide
Foreword
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and quantification. Its application spans numerous scientific disciplines, from pharmaceutical development to advanced materials science. This guide is dedicated to a specific, yet significant, organophosphorus compound: this compound (TBPS). While seemingly niche, TBPS and its analogues serve critical roles as reagents, ligands in catalysis, and precursors for nanomaterials.[1][2][3] Understanding its analytical signature is paramount for process monitoring, quality control, and metabolic investigation. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the mass spectrometric analysis of TBPS, moving beyond mere procedural steps to explain the fundamental causality behind each experimental choice.
Introduction to this compound (TBPS)
This compound (IUPAC name: tributyl(sulfanylidene)-λ5-phosphane) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butyl groups.[4] This structure imparts a unique combination of reactivity and stability, making it a valuable tool in synthetic chemistry.
Its primary applications include:
-
Nanomaterial Synthesis: TBPS is a key precursor for the synthesis of semiconductor nanocrystals, or quantum dots (QDs), where it serves as a sulfur source.[1][5]
-
Organic Synthesis & Catalysis: The compound is used as a reagent in various organic reactions and as a ligand in coordination chemistry to stabilize metal complexes used in catalysis.[2][3]
-
Pharmaceutical and Fine Chemical Synthesis: The broader family of organophosphorus compounds is integral to the synthesis of pharmaceutical intermediates and active compounds.[3][6][7]
A thorough understanding of its analytical behavior via mass spectrometry is essential for verifying its purity, identifying reaction byproducts, and quantifying its presence in complex matrices.
Physicochemical Properties of this compound
A successful mass spectrometry analysis begins with an understanding of the analyte's physical and chemical properties, which dictate the optimal analytical approach.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇PS | [4] |
| Molecular Weight | 234.38 g/mol | [4] |
| Monoisotopic Mass | 234.157109 Da | [4] |
| Physical State | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 129–130 °C (at 0.5 Torr) | [1][8] |
| Solubility | Moderately soluble in organic solvents; insoluble in water | [1][2] |
The compound's volatility and moderate polarity make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The Mass Spectrometry Workflow: A Conceptual Overview
The analysis of TBPS by mass spectrometry involves a series of sequential steps designed to isolate, ionize, separate, and detect the molecule and its fragments. Each stage must be optimized to ensure sensitivity, specificity, and reproducibility.
Caption: General workflow for the GC-MS analysis of this compound.
Ionization & Fragmentation: The Core of the Analysis
The heart of mass spectrometry lies in the ionization process and the subsequent fragmentation of the molecular ion. For a volatile, nonpolar compound like TBPS, Electron Ionization (EI) is the most effective and widely used technique.[9][10]
Why Electron Ionization (EI)?
EI is a "hard" ionization technique that bombards the analyte molecule with high-energy electrons (typically 70 eV).[9] This process is highly efficient at creating a positive radical ion, known as the molecular ion (M+•), by ejecting one of the molecule's electrons.[11] The key advantage of EI for structural elucidation is that the excess energy imparted to the molecular ion causes it to undergo predictable fragmentation. The resulting pattern of fragment ions is a unique "fingerprint" that allows for unambiguous identification of the compound.[11][12] While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide less of the rich structural information that EI offers for small molecules.[13][14]
Predicted Fragmentation Pathway of this compound
Upon ionization by EI, the TBPS molecular ion ([C₁₂H₂₇PS]+•) with a mass-to-charge ratio (m/z) of 234 will be formed. This ion is unstable and will rapidly break apart through several characteristic pathways common to organophosphorus compounds and long-chain alkanes.[12][15]
The primary fragmentation mechanisms include:
-
Alpha-Cleavage: The most common pathway involves the homolytic cleavage of a carbon-carbon bond adjacent to the phosphorus atom, leading to the loss of an alkyl radical. For TBPS, this results in the loss of a propyl radical (•C₃H₇), leading to a prominent ion at m/z 191.
-
Beta-Cleavage (McLafferty-type Rearrangement): A hydrogen atom from a γ-carbon on one of the butyl chains can be transferred to the sulfur atom, followed by the cleavage of the α-β carbon bond. This results in the neutral loss of butene (C₄H₈) and the formation of a radical cation at m/z 178.
-
P-C Bond Cleavage: Direct cleavage of a phosphorus-carbon bond can occur, resulting in the loss of a butyl radical (•C₄H₉). This generates a stable phosphonium-like cation at m/z 177.
-
Consecutive Fragmentations: These primary fragment ions can themselves undergo further fragmentation, such as the sequential loss of ethene (C₂H₄) molecules from the remaining alkyl chains, creating a characteristic pattern of ions separated by 28 Da.
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.
Interpreting the Mass Spectrum: A Summary of Key Ions
The resulting mass spectrum is a plot of relative ion abundance versus m/z. For TBPS, the spectrum would be characterized by the following key ions, which are indispensable for its identification.
| Proposed Ion Fragment | Chemical Formula | Calculated m/z | Fragmentation Pathway |
| Molecular Ion | [C₁₂H₂₇PS]+• | 234.16 | Direct ionization of the parent molecule |
| Fragment 1 | [C₈H₁₈PS]+ | 191.08 | Loss of a propyl radical (•C₃H₇) |
| Fragment 2 | [C₈H₂₀PS]+• | 178.10 | Neutral loss of butene (C₄H₈) |
| Fragment 3 | [C₈H₁₈PS]+ | 177.08 | Loss of a butyl radical (•C₄H₉) |
| Fragment 4 | [C₆H₁₄PS]+ | 149.05 | Loss of ethene (C₂H₄) from m/z 177 |
| Fragment 5 | [C₄H₁₀PS]+ | 121.02 | Loss of ethene (C₂H₄) from m/z 149 |
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the qualitative and quantitative analysis of TBPS using GC-MS. The protocol is designed to be self-validating, incorporating quality control checks and best practices.
Objective: To identify and quantify this compound in an organic solvent matrix.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[16]
-
Autosampler for precise and reproducible injections.
Materials:
-
This compound (TBPS) standard, min. 99% purity.[5]
-
High-purity solvent (e.g., Hexane or Ethyl Acetate, HPLC grade or higher).
-
Internal Standard (IS): Triphenylphosphine (TPP) or another suitable organophosphorus compound with a different retention time and mass spectrum.
-
Volumetric flasks and micropipettes.
Step-by-Step Methodology:
1. Standard and Sample Preparation: a. Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TBPS standard and dissolve in 10 mL of hexane in a volumetric flask. b. Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., TPP) in the same manner. c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the TBPS stock solution. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 20 µg/mL). d. Sample Preparation: Dilute the unknown sample to fall within the calibration range. Spike with the internal standard to the same concentration as the calibrators.
2. GC-MS Instrument Setup and Parameters: a. GC Column: Use a low- to mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS or equivalent).[16] b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Injection: 1 µL injection volume in splitless mode to maximize sensitivity. d. Inlet Temperature: 250 °C. e. Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and column to ensure good separation from any impurities or matrix components.) f. MS Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Ion Source Temperature: 230 °C. c. Acquisition Mode:
- Full Scan: For qualitative identification, scan a mass range of m/z 40-300 to capture the molecular ion and all relevant fragments.
- Selected Ion Monitoring (SIM): For high-sensitivity quantification, monitor characteristic, abundant ions for TBPS (e.g., m/z 177, 191) and the internal standard.[17] d. Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of solvent from saturating the detector.
4. Data Analysis: a. Identification: Confirm the identity of TBPS by matching its retention time and the fragmentation pattern in the acquired mass spectrum with that of a pure standard. b. Quantification:
- Generate a calibration curve by plotting the ratio of the peak area of the TBPS quantification ion (e.g., m/z 177) to the peak area of the internal standard quantification ion against the concentration of the calibration standards.
- Calculate the concentration of TBPS in the unknown sample using the area ratio from the sample and the linear regression equation from the calibration curve.
Conclusion
The mass spectrometric analysis of this compound, particularly via GC-EI-MS, is a robust, specific, and highly sensitive method. A deep understanding of the molecule's inherent physicochemical properties allows for the logical selection of analytical conditions. The predictable fragmentation pattern, characterized by the loss of alkyl radicals and neutral alkenes, provides a definitive fingerprint for its identification. By employing the detailed, self-validating protocol outlined in this guide, researchers and drug development professionals can confidently identify and quantify TBPS, ensuring the integrity of their synthetic processes and the quality of their final products. Mass spectrometry remains an indispensable tool in this endeavor, providing clarity at the molecular level.[18]
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Navigating the Unknown: A Technical Safety Guide to Tributylphosphine Sulfide
For the diligent researcher and scientist, the introduction of novel or less-common reagents is the frontier of discovery. Tributylphosphine sulfide (CAS No. 3084-50-2) is one such compound, finding utility as a ligand in coordination chemistry and catalysis.[1] However, its full toxicological profile remains largely uncharacterized, demanding a cautious and well-informed approach to its handling. This guide serves as a technical deep-dive into the known safety data and provides a framework for risk mitigation when comprehensive information is unavailable.
Compound Profile and Known Applications
This compound, with the chemical formula C₁₂H₂₇PS, is an organophosphorus compound.[2] It is typically a colorless to light yellow liquid with a characteristic odor.[1] Its primary utility in the laboratory stems from the phosphorus-sulfur bond, which allows it to act as a ligand for metal complexes, thereby facilitating various chemical reactions.[1] While structurally related to the more common tributylphosphine, its safety profile is not identical and should be considered distinctly.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3084-50-2 | [2] |
| Molecular Formula | C₁₂H₂₇PS | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Synonyms | Phosphine sulfide, tributyl-; Tributylphosphane Sulfide | [1] |
Hazard Identification and GHS Classification
Comprehensive toxicological data for this compound is limited. However, a Safety Data Sheet from Biosynth provides a GHS classification based on available information.[3] It is crucial to note the disclaimer that the toxicological properties of this material have not been thoroughly investigated.[3] Therefore, all handling procedures should reflect this uncertainty and err on the side of maximum caution.
Table 2: GHS Classification for this compound [3]
| Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation, Category 2 | H315: Causes skin irritation. | GHS07 | Warning |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation. | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | GHS07 | Warning |
A Framework for Safe Handling: The Risk Assessment Workflow
Given the incomplete safety profile, a dynamic risk assessment is not just recommended, but essential. The following workflow provides a self-validating system for researchers to ensure that all potential hazards are considered and mitigated before any experiment begins.
Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.
Exposure Controls and Personal Protection
Based on the known hazards, the following controls are mandatory to ensure the safety of laboratory personnel.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[3]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye irritation.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn when there is a risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: In situations where a fume hood cannot be used or if there is a potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used, in accordance with institutional safety protocols.
Emergency Procedures: A Proactive Approach
First-Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: If the substance enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Response
A spill of this compound should be treated as a significant incident.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealable, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with institutional and local regulations for chemical waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may spread the fire.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]
-
Hazardous Combustion Products: Upon combustion, toxic fumes of phosphorus and sulfur oxides may be generated.
Handling and Storage Protocols
Proper handling and storage are fundamental to preventing accidents and ensuring the long-term stability of the reagent.
Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[6]
-
Keep away from heat, sparks, and open flames.[5]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Conclusion
The responsible use of this compound in a research setting requires a comprehensive understanding of its known hazards and a profound respect for its unknown toxicological properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the systematic risk assessment framework outlined in this guide, researchers can mitigate the potential risks associated with this valuable compound. Continuous vigilance and a commitment to updating safety protocols as new information becomes available are paramount to ensuring a safe and productive research environment.
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An In-Depth Technical Guide to Tributylphosphine Sulfide: Synthesis, Reactivity, and Applications in Drug Development
Introduction
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of sulfur atoms into molecular frameworks can profoundly influence their biological activity and physicochemical properties. Sulfur-containing heterocycles, for instance, are privileged scaffolds in a vast array of pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of tributylphosphine sulfide, a versatile organophosphorus reagent. While its direct inclusion in final drug structures is uncommon, its role as a potent sulfur transfer agent and a ligand in catalysis positions it as a valuable tool for researchers, scientists, and drug development professionals. This document will delve into the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the synthesis of biologically relevant molecules.
The IUPAC name for this compound is tributyl(sulfanylidene)-λ⁵-phosphane .
Core Properties and Identification
A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | tributyl(sulfanylidene)-λ⁵-phosphane | N/A |
| CAS Number | 3084-50-2 | N/A |
| Molecular Formula | C₁₂H₂₇PS | N/A |
| Molecular Weight | 234.38 g/mol | N/A |
| Appearance | Colorless to yellow liquid with a distinct odor | [3] |
| Solubility | Moderately soluble in organic solvents | [3] |
Synthesis of this compound: A Robust Protocol
The most common and efficient method for the synthesis of this compound is the direct reaction of tributylphosphine with elemental sulfur.[3] This reaction is analogous to the well-documented synthesis of triphenylphosphine sulfide and proceeds with high atom economy.[3][4]
Reaction Mechanism and Rationale
The synthesis is predicated on the nucleophilic attack of the phosphorus atom of tributylphosphine on the electrophilic elemental sulfur (S₈). The reaction is typically exothermic and proceeds rapidly. The choice of solvent is crucial; while the reaction can occur neat, the use of an inert solvent allows for better temperature control and facilitates handling.
Caption: Generalized reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of triphenylphosphine sulfide and is expected to provide high yields of the desired product.[4]
Materials:
-
Tributylphosphine (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Anhydrous Toluene (or other inert solvent)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas to prevent oxidation of the tributylphosphine.
-
Dissolution: Dissolve tributylphosphine in anhydrous toluene in the round-bottom flask.
-
Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise. An exothermic reaction is expected. Control the addition rate to maintain a manageable reaction temperature.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (the chemical shift will move downfield from the phosphine to the phosphine sulfide).[3]
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is often of high purity.
-
Purification (if necessary): If further purification is required, the product can be purified by column chromatography on silica gel.
Self-Validation: The purity of the final product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry. The characteristic downfield shift in the ³¹P NMR spectrum is a key indicator of successful product formation.[3]
Reactivity and Applications in Organic Synthesis
The utility of this compound in drug development stems primarily from its role as a sulfur transfer reagent, particularly in the synthesis of thioamides from amides. Thioamides are crucial intermediates in the synthesis of a wide variety of sulfur-containing heterocycles, many of which exhibit significant biological activity.[5][6]
Thionation of Amides to Thioamides
The conversion of an amide to a thioamide is a fundamental transformation in medicinal chemistry. While Lawesson's reagent is a commonly employed thionating agent, trialkylphosphine sulfides offer a milder alternative in some cases.[5][7][8]
Caption: General workflow for the thionation of an amide using this compound.
The resulting thioamides can then be used as precursors for the synthesis of various heterocycles such as thiazoles, thiadiazoles, and thiophenes, which are prevalent in many FDA-approved drugs.[1][9]
Role in the Synthesis of Bioactive Heterocycles
The strategic introduction of sulfur into heterocyclic systems can modulate their pharmacological properties. While direct examples citing this compound in the synthesis of specific drug candidates are not prevalent in the literature, the importance of the thioamide functionality it generates is well-established. For instance, the thioamide group is a key synthon for constructing the thiazole ring, a core component of numerous anticancer and antimicrobial agents.
Application in Nanoparticle Synthesis for Drug Delivery
An emerging and highly relevant application of this compound in the context of drug development is its use as a sulfur source in the synthesis of metal sulfide nanoparticles. These nanoparticles are being extensively investigated as advanced drug delivery systems.
The controlled decomposition of this compound in the presence of metal precursors allows for the formation of highly monodisperse metal sulfide nanocrystals. These nanocrystals can be functionalized to encapsulate or be conjugated with therapeutic agents, enabling targeted delivery and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
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Methodological & Application
Application Notes and Protocols: The Use of Tributylphosphine Sulfide in Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sulfur Precursors in Quantum Dot Synthesis
The synthesis of high-quality semiconductor quantum dots (QDs) is a cornerstone of nanotechnology, with profound implications for fields ranging from biomedical imaging and diagnostics to optoelectronics. The optical and electronic properties of these nanocrystals are exquisitely dependent on their size, composition, and surface chemistry. A critical component in the synthesis of sulfide-based QDs (e.g., CdS, PbS, ZnS, InP/ZnS) is the sulfur precursor, which dictates the reaction kinetics, and ultimately, the quality of the resulting nanocrystals. While a variety of sulfur sources are available, including elemental sulfur, thiourea, and bis(trimethylsilyl) sulfide ((TMS)₂S), trialkylphosphine sulfides have emerged as a class of precursors offering enhanced control over the synthesis process. Among these, tributylphosphine sulfide (TBPS) presents a compelling option, influencing nucleation and growth to yield quantum dots with desirable characteristics.
This application note provides a detailed guide to the use of this compound in quantum dot synthesis. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the advantages of TBPS as a sulfur precursor, with a focus on producing high-quality nanocrystals for research and drug development applications.
The Mechanism and Advantages of this compound
This compound is a compound where a sulfur atom is coordinated to the phosphorus atom of tributylphosphine (TBP). In the context of quantum dot synthesis, TBPS serves as a soluble and reactive source of sulfur that can be introduced into the reaction mixture with high precision. The synthesis of TBPS itself is a straightforward reaction between elemental sulfur and tributylphosphine.
The primary role of TBPS in quantum dot synthesis is to deliver sulfur atoms for the formation of the metal sulfide nanocrystal lattice. This is typically achieved through a hot-injection method, where a solution containing TBPS is rapidly injected into a hot solution of a metal precursor. The high temperature triggers the thermal decomposition of TBPS, releasing reactive sulfur species that then react with the metal cations to initiate nucleation and subsequent growth of the quantum dots.
Caption: General workflow for quantum dot synthesis using TBPS.
The choice of the alkylphosphine in the trialkylphosphine sulfide precursor can significantly influence the reaction kinetics. The shorter butyl chains in tributylphosphine, as compared to the longer octyl chains in the more commonly used trioctylphosphine (TOP), result in less steric hindrance. This can lead to different reactivity and diffusion rates, offering a handle to tune the nucleation and growth phases of quantum dot formation.
A significant advantage of using TBPS is the ability to produce quantum dots with fewer surface defects. Studies comparing TBPS with elemental sulfur for the synthesis of CdS quantum dots have shown that TBPS-derived nanocrystals exhibit predominantly band-edge emission, indicating a lower density of trap states on the nanocrystal surface[1]. This is crucial for applications requiring high photoluminescence quantum yields, such as in fluorescence-based bioimaging and sensing.
Comparative Overview of Common Sulfur Precursors
The selection of a sulfur precursor is a critical decision in the design of a quantum dot synthesis protocol. The table below provides a comparative overview of TBPS and other commonly used sulfur sources.
| Precursor | Formula | Form | Reactivity | Key Advantages | Key Disadvantages |
| This compound | (C₄H₉)₃P=S | Solid | Moderate | Good control over kinetics, yields QDs with low surface defects | Air-sensitive, requires phosphine handling |
| Trioctylphosphine Sulfide | (C₈H₁₇)₃P=S | Waxy Solid/Liquid | Moderate | Widely used, good control over kinetics | Air-sensitive, requires phosphine handling, can be viscous |
| Elemental Sulfur | S₈ | Solid | Low | Inexpensive, air-stable | Poor solubility in many organic solvents, can lead to broader size distributions and surface defects[1] |
| Bis(trimethylsilyl) Sulfide | ((CH₃)₃Si)₂S | Liquid | High | Highly reactive, allows for lower synthesis temperatures | Extremely toxic, pyrophoric, moisture-sensitive, strong odor |
| Thiourea | CS(NH₂)₂ | Solid | Moderate | Inexpensive, air-stable | Can introduce impurities, reaction byproducts can be complex |
Experimental Protocols
The following protocols provide a starting point for the synthesis of quantum dots using this compound. It is important to note that all manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox) due to the air-sensitivity of the precursors.
Protocol 1: Synthesis of Cadmium Sulfide (CdS) Quantum Dots
This protocol is adapted from studies on the growth kinetics of CdS nanocrystals using TBPS and is designed to produce high-quality, luminescent quantum dots[1].
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Tributylphosphine (TBP)
-
Elemental sulfur (S)
-
Toluene
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line or glovebox
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
1. Preparation of Cadmium Oleate Stock Solution: a. In a three-neck flask, combine CdO (e.g., 0.128 g, 1 mmol), oleic acid (e.g., 1.13 g, 4 mmol), and 1-octadecene (e.g., 20 mL). b. Heat the mixture to ~250 °C under argon flow with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate. c. Cool the solution to the desired injection temperature (e.g., 200-240 °C).
2. Preparation of this compound (TBPS) Solution: a. In a separate vial inside a glovebox or under an inert atmosphere, dissolve elemental sulfur (e.g., 0.032 g, 1 mmol) in tributylphosphine (e.g., 1-2 mL). The reaction is exothermic and should proceed to completion to form a clear solution of TBPS in TBP. b. Dilute the TBPS/TBP solution with 1-octadecene (e.g., 8 mL).
3. Hot-Injection and Growth: a. Rapidly inject the TBPS solution into the hot cadmium oleate solution with vigorous stirring. b. The color of the solution will change rapidly, indicating the nucleation of CdS quantum dots. c. Allow the reaction to proceed at the injection temperature for a desired amount of time (e.g., 1-10 minutes) to control the final size of the quantum dots. A longer growth time will result in larger nanocrystals.
4. Quenching and Purification: a. Stop the reaction by removing the heating mantle and rapidly cooling the flask. b. Add toluene to the cooled solution to prevent precipitation. c. Precipitate the quantum dots by adding methanol and centrifuge the mixture. d. Discard the supernatant and re-disperse the quantum dot pellet in toluene. e. Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and ligands. f. Finally, disperse the purified CdS quantum dots in a suitable solvent like toluene for characterization and further use.
Caption: Workflow for the synthesis of CdS quantum dots using TBPS.
Protocol 2: General Considerations for Other Sulfide Quantum Dots (e.g., PbS, ZnS)
The general hot-injection methodology described for CdS can be adapted for the synthesis of other sulfide quantum dots. The key parameters to adjust are:
-
Metal Precursor: Use the appropriate metal precursor, such as lead oleate for PbS or zinc stearate for ZnS.
-
Injection and Growth Temperatures: The optimal temperatures for nucleation and growth will vary depending on the metal sulfide being synthesized. Lower temperatures are generally required for PbS compared to CdS and ZnS.
-
Ligand System: While oleic acid is a common ligand, other ligands such as stearic acid or phosphonic acids may be used to influence the size, shape, and surface chemistry of the quantum dots.
-
Precursor Ratios: The molar ratio of the metal precursor to TBPS can be varied to control the size and stoichiometry of the resulting nanocrystals.
For instance, in the synthesis of InP quantum dots, this compound has been used in conjunction with a phosphine precursor at temperatures around 300°C[2]. The reaction is observed to initiate within minutes of injection[2].
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Injection temperature too low. | Increase the injection temperature in increments of 10°C. |
| Impure or degraded precursors. | Use freshly prepared or properly stored precursors. | |
| Broad size distribution (polydisperse sample) | Inefficient mixing during injection. | Ensure vigorous stirring during injection. |
| Temperature fluctuations during growth. | Use a reliable temperature controller and ensure good thermal contact. | |
| Ostwald ripening. | Shorten the growth time or lower the growth temperature. | |
| Low photoluminescence quantum yield | Surface defects. | Anneal the quantum dots at the growth temperature for a short period after injection. |
| Incomplete ligand passivation. | Consider adding a co-ligand or performing a ligand exchange post-synthesis. | |
| Precipitation of bulk material | Precursor concentration too high. | Decrease the concentration of the metal precursor and/or TBPS. |
| Injection rate too slow. | Ensure a rapid and single injection of the sulfur precursor. |
Conclusion
This compound is a valuable sulfur precursor for the synthesis of high-quality semiconductor quantum dots. Its moderate reactivity and ability to yield nanocrystals with low surface defect densities make it an attractive alternative to other common sulfur sources. By carefully controlling the reaction parameters such as temperature, precursor concentration, and growth time, researchers can leverage the properties of TBPS to produce quantum dots with tailored optical and electronic properties for a wide range of applications in research, diagnostics, and drug development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound in your quantum dot synthesis endeavors.
References
- Yordanov, G. G., Dushkin, C. D., & Adachi, E. (2008). Growth kinetics and characterization of fluorescent CdS nanocrystals synthesized with different sulfur precursors in paraffin hot-matrix. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 322(1-3), 191-200.
- Chemspec, Ltd. (2011). Method of manufacturing quantum dots. European Patent EP2368964B1.
Sources
Application Notes & Protocols: Safe Handling and Storage of Tributylphosphine Sulfide
Introduction: The Role of Tributylphosphine Sulfide in Modern Research
This compound ((C₄H₉)₃PS) is an organophosphorus compound distinguished by a phosphorus-sulfur bond and three butyl group substituents[1]. It presents as a colorless to light yellow liquid with a characteristic odor[1][2]. In the fields of pharmaceutical development and materials science, it serves as a versatile intermediate and reagent. Its primary applications include acting as a ligand to stabilize metal complexes in coordination chemistry and catalysis, and as a reagent in organic synthesis for the creation of various thiophosphorus compounds[1][3]. Furthermore, its utility extends to being a precursor for the synthesis of quantum dots[2].
Given its potential toxicity and reactivity, establishing robust and validated protocols for its handling and storage is paramount to ensuring laboratory safety and experimental integrity[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the necessary procedures grounded in established safety science.
Physicochemical and Toxicological Profile
A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₇PS | [1][2][4] |
| Molecular Weight | 234.38 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 111 °C @ 0.1 Torr | [5] |
| Density | ~1.034 g/cm³ @ 24 °C | [5] |
| Solubility | Moderately soluble in organic solvents; insoluble in water | [1][3] |
| Flash Point | 136.5 °C | [3] |
Hazard Identification and Risk Assessment
All personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work. The primary hazards include:
-
Dermal Toxicity: Potential for skin irritation and absorption upon contact[5].
-
Eye Damage: Risk of serious eye irritation or damage upon contact.
-
Hazardous Combustion: Thermal decomposition can produce highly toxic fumes of sulfur oxides and phosphorus oxides[5][6].
-
Incompatibility: Reacts with strong oxidizing agents and strong acids[6].
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense[9]. Before handling this compound, appropriate engineering and administrative controls must be in place.
-
Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors[8][10]. The fume hood ensures adequate ventilation and containment.
-
Administrative Controls:
-
Designated Area: Clearly demarcate a specific area within the laboratory for working with this compound.
-
Training: All personnel must be trained on the specific hazards and the safe handling procedures outlined in this document and the substance's SDS.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible and tested regularly. A chemical spill kit appropriate for organophosphorus compounds must be available[11].
-
Protocol: Safe Handling and Personal Protective Equipment (PPE)
Adherence to a systematic handling protocol is critical for minimizing exposure risk.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. It should be donned before entering the designated work area and removed before exiting[9].
| PPE Category | Specification | Rationale & Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | Prevents skin contact and absorption. Always consult the glove manufacturer's compatibility chart for specific breakthrough times[7]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that can cause severe eye damage[6][10]. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination[10]. |
| Respiratory | Not typically required when used within a certified fume hood. For spill cleanup or ventilation failure, a full-face respirator with appropriate cartridges may be necessary[7][10]. | Use of respirators requires formal training and fit-testing[7]. |
Step-by-Step Handling Procedure
-
Preparation: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals, especially incompatibles.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Chemical Transfer: When transferring the liquid, use a syringe or pipette to minimize the risk of splashing. Perform all transfers over a secondary containment tray to catch any potential drips.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and placed within the fume hood.
-
Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container with a damp cloth to remove any residual contamination, disposing of the cloth as hazardous waste.
-
Decontamination: Clean any contaminated surfaces with soap and water[11].
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE[7].
Protocol: Chemical Storage
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
Storage Conditions
-
Location: Store in a dedicated, well-ventilated cabinet for toxic or reactive chemicals[7][10]. The storage area should be cool, dry, and out of direct sunlight[6].
-
Container: Keep the container tightly closed to prevent the escape of vapors[6][7][10]. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Inventory: Maintain an accurate inventory to track the quantity and age of the chemical.
Chemical Incompatibilities
Storing incompatible chemicals together can lead to dangerous reactions. This compound must be segregated from the following groups[12]:
| Incompatible Group | Examples | Hazard of Interaction | Source(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause a vigorous or explosive reaction. | [6] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May lead to vigorous reactions and release of toxic gases. | [13] |
Emergency Protocols
In the event of an emergency, prompt and correct action is crucial.
Spill Response Protocol
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[14][15].
-
Work from the outside of the spill inward to prevent spreading[11][15].
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal[11].
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill[7]. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[7]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7].
-
Inhalation: Move the affected person to fresh air immediately[8]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[6][8]. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Protocol
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program[6][16]. Follow all local, state, and federal regulations.
Visual Workflow: Lifecycle Management
The following diagram illustrates the key stages and decision points in the safe management of this compound.
Caption: Lifecycle management of this compound.
References
-
University of Georgia. Standard Operating Procedure for: Tributylphosphine. [Link]
-
MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76515, this compound. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. [Link]
-
National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
health.vic. Personal protective equipment. [Link]
-
ResearchGate. How we can remove tributylphosphine from the reaction mixture?. [Link]
-
National Center for Biotechnology Information. Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]
-
TBEP Labs. Chemical Spill Clean-Up. [Link]
-
University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]
-
The University of British Columbia. Chemical Spill Clean-up Procedure. [Link]
-
Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
Srini Chem. Advantages of Tributylphosphine (CAS: 998-40-3). [Link]
-
ResearchGate. Restoration of Triphenylphosphine by the “Sulfur Method”: Two Valuables from a Waste | Request PDF. [Link]
-
U.S. Environmental Protection Agency. Incompatible Chemicals Storage. [Link]
-
University of California San Diego. Chemical Compatibility Guidelines. [Link]
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- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tributylphosphine Sulfide by Recrystallization
Welcome to the technical support center for the purification of tributylphosphine sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As your dedicated application scientist, I will walk you through the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction to the Purification Challenge
This compound ((C₄H₉)₃PS) is a common organophosphorus reagent and ligand.[1] Following its synthesis, purification is crucial to remove unreacted starting materials and byproducts. The most common impurity is tributylphosphine oxide ((C₄H₉)₃PO), formed from the oxidation of the parent phosphine.[2] Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[3]
This guide provides a detailed protocol for the recrystallization of this compound, along with a comprehensive troubleshooting section to address common challenges encountered during the procedure.
Experimental Protocol: Recrystallization of this compound
This protocol is based on established principles of recrystallization for organophosphorus compounds. Given the aliphatic nature of this compound, a non-polar solvent such as hexane is a logical starting point for developing a recrystallization procedure.
Step-by-Step Methodology
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexane and gently heat the mixture with stirring. A hot plate or a water bath can be used.
-
Continue adding hexane portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified crystals upon cooling.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolving the this compound, perform a hot filtration. This step is critical for removing particulate matter.
-
-
Crystallization:
-
Once a clear solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
After the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified this compound can then be determined to assess its purity.
-
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting guide for this compound recrystallization.
Q&A Troubleshooting
Q1: My product is separating as an oil instead of forming crystals. What should I do?
A1: This phenomenon is known as "oiling out" and occurs when the solute is highly soluble in the solvent even at lower temperatures, or when the melting point of the solute is lower than the temperature of the solution.[4][5] Oiling out can trap impurities, defeating the purpose of recrystallization.[6]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly again.
-
Alternative Solvents: If oiling out persists, hexane may not be the ideal solvent. Consider a more polar solvent like ethanol, which has been used for the recrystallization of analogous phosphine sulfides.[7] You may also explore a mixed solvent system, such as hexane-acetone.
-
Induce Crystallization at a Lower Temperature: Try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) to see if solidification can be induced. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.[8]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.
Q3: I have a very low yield of purified this compound. What went wrong?
A3: A low yield can result from several factors:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out and be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in incomplete crystallization.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not thoroughly chilled can redissolve some of the product.
Q4: My this compound is still impure after recrystallization, as indicated by a broad melting point range. How can I improve the purity?
A4: Impurities can be trapped in the crystal lattice if the crystallization process occurs too rapidly.
-
Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling leads to the formation of smaller crystals that can trap impurities.
-
Thorough Washing: Ensure the crystals are washed with a sufficient amount of cold solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
A: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data is not widely published, non-polar solvents like hexane are a good starting point due to the non-polar nature of the butyl groups. More polar solvents like ethanol have also been used for similar compounds and can be a viable alternative.[7] A small-scale solvent screen is always recommended to determine the optimal solvent for your specific sample.
Q: How do I know if my final product is pure?
A: The purity of the recrystallized this compound can be assessed by its melting point. A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range. The literature melting point of this compound is 61-63 °C.
Q: What are the main impurities I should be concerned about?
A: The most common impurity is tributylphosphine oxide , which is formed by the oxidation of the starting tributylphosphine. Residual elemental sulfur from the synthesis may also be present.
Q: Are there any safety precautions I should take?
A: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | A good first choice for non-polar compounds. |
| Ethanol | 78 | Polar | Can be effective if hexane fails; good for removing non-polar impurities.[9] |
| Acetone | 56 | Polar aprotic | Can be used in a mixed solvent system with hexane. |
| Toluene | 111 | Non-polar | Higher boiling point may be useful for less soluble compounds. |
References
- Yang, S., Han, X., Luo, M., Gao, J., Chu, W., & Ding, Y. (2015). A convenient synthesis of tertiary phosphines from the corresponding oxides and sulfides. Russian Journal of General Chemistry, 85(5), 1156–1160.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
-
ResearchGate. (2018). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]
-
ResearchGate. (2018). How to recrystallize phosphonium salt? Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips. Retrieved from [Link]
-
Spudi. (2025). Recrystallization using ethanol: Significance and symbolism. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Solvent-free photochemical decomposition of sulfur hexafluoride by phosphines: formation of difluorophosphoranes as versatile fluorination reagents. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
ResearchGate. (2001). Triisopropylphosphine sulfide. Retrieved from [Link]
-
ResearchGate. (2010). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]
- Smellie, I. A. (n.d.). Triphenylphosphine: Transformations of a Common Ligand. Inorganic Experiments, 3rd Ed.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine sulfide. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributylphosphine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. wisdomlib.org [wisdomlib.org]
Technical Support Center: Tributylphosphine Sulfide Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for tributylphosphine sulfide (TBPS) synthesis. This guide is designed for researchers, scientists, and professionals in drug development. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively. We will address the common challenges and impurities encountered during the synthesis of TBPS, focusing on practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers.
Q1: What are the most common impurities I should expect in my this compound synthesis?
The two most prevalent impurities are unreacted tributylphosphine (TBP) and tributylphosphine oxide (TBPO) . TBP is the starting material, and its presence indicates an incomplete reaction. TBPO is the product of oxidation, which can occur if the starting material or the product is exposed to air.[1][2]
Q2: My final product is a colorless to yellow oil, but I was expecting a solid. What does this mean?
Pure this compound is a solid at room temperature. An oily product often suggests the presence of impurities, particularly unreacted tributylphosphine, which is a liquid.[3] Tributylphosphine oxide is also a solid, but its presence along with TBP can result in a mixture with a depressed melting point.
Q3: How can I quickly check the quality of my tributylphosphine (TBP) starting material before I begin?
Tributylphosphine is highly susceptible to oxidation.[1][2][4] A quick visual inspection is the first step; the liquid should be clear and colorless.[1] A strong, nauseating odor is characteristic.[2] However, the most reliable method is to take a small aliquot and analyze it by ³¹P NMR spectroscopy. Fresh, high-purity TBP should show a single peak at approximately -32 ppm. The presence of a significant peak around +45 ppm indicates the presence of tributylphosphine oxide (TBPO), meaning the starting material has been compromised by exposure to air.
Q4: What is the best way to handle and store tributylphosphine to prevent impurity formation?
Due to its sensitivity to air, tributylphosphine should always be handled using air-free techniques, such as under an inert atmosphere of nitrogen or argon in a glovebox or using Schlenk lines.[2][5][6] It should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry place away from oxidizing agents.[4][6][7]
Troubleshooting Guide: Impurity Identification & Mitigation
This section provides a deeper dive into identifying and resolving specific impurity issues. The primary analytical tool for this purpose is ³¹P NMR spectroscopy, due to its sensitivity to the oxidation state and coordination environment of the phosphorus atom.[8]
Issue 1: Significant Amount of Unreacted Tributylphosphine (TBP) Detected
Root Cause Analysis: The conversion of TBP to TBPS is typically a rapid and exothermic reaction with elemental sulfur.[9] The presence of unreacted TBP points to one or more of the following issues:
-
Insufficient Sulfur: The stoichiometry of the reaction is 1:1. An insufficient amount of sulfur will naturally lead to incomplete conversion.
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) needs to react with the phosphine.[9] While the reaction is often fast, poor mixing or the use of a solvent in which sulfur has very low solubility can slow it down.[9]
-
Low Reaction Temperature: Although the reaction is exothermic, initiating it at a very low temperature might slow the initial rate.[9][10]
-
Insufficient Reaction Time: While often fast, complex reaction mixtures or very large scales might require longer reaction times to ensure complete conversion.[9][11]
Identification Strategy: ³¹P NMR spectroscopy is the most definitive method for identifying and quantifying the components of your product mixture.
| Compound | Chemical Formula | Typical ³¹P NMR Chemical Shift (ppm) |
| Tributylphosphine (TBP) | P(C₄H₉)₃ | ~ -32 ppm |
| This compound (TBPS) | S=P(C₄H₉)₃ | ~ +42 ppm |
| Tributylphosphine Oxide (TBPO) | O=P(C₄H₉)₃ | ~ +45 ppm[12] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mitigation and Resolution Strategies:
-
Ensure Stoichiometry: Carefully weigh both tributylphosphine and elemental sulfur to ensure a 1:1 molar ratio. It can be advantageous to use a slight excess (1-5 mol%) of sulfur to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Solvent Choice: The reaction can be performed neat or in a solvent that facilitates interaction. Toluene or dichloromethane are suitable choices as they allow for good mixing and moderate solubility of sulfur.[9][10]
-
Temperature: The reaction is often initiated at room temperature. The exothermic nature will increase the temperature, which typically suffices.[9][10] Gentle warming (to ~40-50 °C) can be applied if the reaction is sluggish.
-
-
Purification: If unreacted TBP remains, it can be removed. However, its boiling point is close to that of the product, making distillation difficult. A chemical quench is often more effective. One method involves the selective oxidation of the remaining TBP to TBPO with a mild oxidant, followed by purification to remove the more polar TBPO.
Issue 2: Presence of Tributylphosphine Oxide (TBPO)
Root Cause Analysis: Tributylphosphine oxide is a highly stable and common impurity. Its formation is almost always due to the reaction of trivalent phosphorus species with oxygen.
-
Oxidized Starting Material: Using TBP that has already been partially oxidized is the most common cause.
-
Exposure to Air During Reaction: Performing the synthesis without adequate inert atmosphere protection allows both TBP and, to a lesser extent, TBPS to be oxidized.[2] The reaction of TBP with oxygen is rapid.[2]
-
Exposure to Air During Workup/Purification: Exposure of the crude product to air during filtration, solvent removal, or chromatography can lead to oxidation.
Identification Strategy: As shown in the table above, TBPO has a characteristic ³¹P NMR chemical shift at approximately +45 ppm.[12] This peak is often very close to the product peak for TBPS (~+42 ppm), so good spectral resolution is necessary for accurate quantification.
Mitigation and Resolution Strategies:
-
Prevention is Key (Inert Atmosphere Technique):
-
Always use freshly distilled or high-purity TBP that has been properly stored.
-
Conduct the entire synthesis and workup under an inert atmosphere (N₂ or Ar).[5] This includes degassing solvents and using Schlenk flasks or a glovebox.
-
-
Purification to Remove TBPO:
-
Recrystallization: TBPS is often amenable to recrystallization from a non-polar solvent like hexane or pentane. TBPO is more polar and may remain in the mother liquor. This is a highly effective method for achieving high purity.
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A non-polar eluent (e.g., hexanes/ethyl acetate gradient) will typically elute the less polar TBPS before the more polar TBPO.
-
Visualizing the Reaction and Impurity Pathways
The following diagram illustrates the primary synthesis route and the side reactions that lead to the common impurities.
Caption: Synthesis of TBPS and formation pathways of common impurities.
Experimental Protocols
Protocol 1: ³¹P NMR Analysis for Impurity Profiling
This protocol provides a reliable method for quantifying the purity of your this compound product.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of your crude or purified product into an NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solid is fully dissolved.
-
Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum ({¹H}³¹P).
-
Ensure the spectral width is sufficient to cover the expected range (e.g., from -50 ppm to +70 ppm).
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei in your sample (a d1 of 10-15 seconds is generally sufficient for quantitative analysis) to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Reference the spectrum. If no internal standard is used, the product peak (TBPS) can be set to ~+42 ppm.
-
Integrate the peaks corresponding to TBP (
-32 ppm), TBPS (+42 ppm), and TBPO (~+45 ppm).
-
-
Calculation: The molar percentage of each component can be calculated directly from the integration values.
-
% Component = (Integral of Component / Sum of all Integrals) * 100
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum amount of a boiling non-polar solvent (e.g., hexane or heptane).
-
Dissolution: Transfer the crude product to a larger flask and add the chosen solvent. Heat the mixture gently with stirring until all the solid dissolves. Avoid excessive boiling.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath or a refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product using ³¹P NMR spectroscopy as described in Protocol 1.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing purity issues in your TBPS synthesis.
Caption: A decision-making workflow for troubleshooting TBPS synthesis.
References
-
O'Brien, M. K., et al. (2015). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 44(45), 19678-19688. [Link]
-
Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(2), 235-241. [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies. [Link]
-
Taylor & Francis Online. Triphenylphosphine sulfide – Knowledge and References. [Link]
-
Wikipedia. Tributylphosphine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Tri-n-butylphosphine, 95%. [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]
Sources
- 1. Tributylphosphine | 998-40-3 [chemicalbook.com]
- 2. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 3. CAS 3084-50-2: this compound | CymitQuimica [cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Tributylphosphine synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Tributylphosphine - Safety Data Sheet [chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. mdpi.com [mdpi.com]
- 10. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Synthesis of Tributylphosphine Sulfide
Welcome to the technical support center for the synthesis of tributylphosphine sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction of tributylphosphine with elemental sulfur, you observe a low yield of the desired this compound, or the reaction does not seem to proceed at all.
Potential Causes and Solutions:
-
Poor Solubility of Sulfur: Elemental sulfur (S₈) has poor solubility in many common organic solvents, especially polar protic solvents like methanol or ethanol.[1][2] If the sulfur does not dissolve, the reaction rate will be significantly reduced.
-
Solution: Employ a solvent in which both tributylphosphine and sulfur have reasonable solubility. Toluene, dichloromethane (CH₂Cl₂), and chloroform (CHCl₃) are often suitable choices.[1][2] The reaction is often best performed under concentrated conditions to facilitate the interaction between the reactants.[1][2]
-
-
Reaction Temperature is Too Low: While the reaction can proceed at room temperature, it can be slow.[2]
-
Insufficient Reaction Time: Depending on the scale and conditions, the reaction may require more time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy. The phosphorus signal for tributylphosphine will shift significantly upon conversion to this compound. For example, the chemical shift for triphenylphosphine is around -7.32 ppm, while triphenylphosphine sulfide appears at approximately 43.3 ppm.[1][2]
-
Problem 2: Presence of Tributylphosphine Oxide as a Major Byproduct
Symptom: Your final product is contaminated with a significant amount of tributylphosphine oxide (TBPO).
Causality: Tributylphosphine is highly susceptible to oxidation, reacting readily with atmospheric oxygen to form the more thermodynamically stable tributylphosphine oxide.[3] This is a common side reaction if the synthesis is not performed under inert conditions.
Mitigation Strategies:
-
Strict Air-Free Technique: It is crucial to handle tributylphosphine using air-free techniques, such as on a Schlenk line or in a glovebox.[3][4]
-
Protocol:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Degas all solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
-
High-Purity Starting Materials: Use high-purity tributylphosphine that has been properly stored to minimize the presence of tributylphosphine oxide from the outset.
The following diagram illustrates the desired reaction pathway and the competing oxidation side reaction.
Caption: Desired sulfidation vs. oxidation side reaction.
Problem 3: Product is an Oil or Difficult to Purify
Symptom: The final product is an oil rather than a solid, or it is difficult to separate from unreacted starting materials or byproducts.
Purification Strategies:
-
Crystallization: this compound is often a solid. If it is obtained as an oil, it may be due to impurities.
-
Technique: Attempt to crystallize the product from a suitable solvent system. A common method is to dissolve the crude product in a minimal amount of a good solvent and then add a poor solvent until turbidity is observed, followed by cooling.
-
-
Filtration and Washing: For solid products, simple filtration followed by washing can be very effective.
-
Procedure: After the reaction, the precipitated product can be collected by filtration. Washing the solid with a solvent in which the impurities are soluble but the product is not (e.g., methanol) can effectively remove unreacted starting materials and some byproducts.[1]
-
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel can be employed to separate this compound from tributylphosphine oxide and other impurities.[4]
The following table summarizes the physical properties of the key compounds involved, which can aid in designing a purification strategy.
| Compound | Molar Mass ( g/mol ) | Appearance |
| Tributylphosphine | 202.32 | Colorless oily liquid |
| This compound | 234.38 | Colorless to yellow liquid/solid |
| Tributylphosphine Oxide | 218.32 | White solid |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between tributylphosphine and elemental sulfur?
A1: The reaction is initiated by a nucleophilic attack of the phosphorus atom of tributylphosphine on the S₈ ring.[1][2] This opens the sulfur ring to form a zwitterionic intermediate. Subsequently, a cascade of attacks by other tributylphosphine molecules on the polysulfide chain occurs until all the sulfur atoms have been converted to this compound.[1][2]
Caption: Simplified reaction mechanism.
Q2: Can I use a different sulfur source?
A2: While elemental sulfur is the most common and atom-economical choice, other sulfur-transfer reagents can be used. However, these are often more expensive and may introduce different side products. For most applications, elemental sulfur is preferred due to its low cost, low toxicity, and high stability.[5]
Q3: How can I confirm the purity of my this compound?
A3: The purity of the product can be effectively determined by a combination of analytical techniques:
-
³¹P NMR Spectroscopy: This is a highly informative technique. The chemical shift of the phosphorus atom in this compound will be distinct from that of tributylphosphine and tributylphosphine oxide.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the presence of the butyl groups and the overall structure of the molecule.
-
Elemental Analysis: This can be used to confirm the elemental composition of the final product.
Q4: My reaction seems to have stalled. What can I do?
A4: If the reaction has stalled, consider the following:
-
Increase the Temperature: Gently warming the reaction mixture can often restart a sluggish reaction.
-
Add More Reagent: If you suspect one of the reagents has been consumed or is of low purity, adding a small additional amount may help drive the reaction to completion.
-
Improve Stirring/Agitation: Ensure that the reaction mixture is being adequately stirred to facilitate contact between the reactants, especially if the sulfur is not fully dissolved.[1]
Experimental Protocol: Synthesis and Purification of this compound
This protocol provides a general procedure for the synthesis of this compound, incorporating best practices to minimize side reactions.
Materials:
-
Tributylphosphine (PBu₃)
-
Elemental sulfur (S₈)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and other appropriate air-free glassware
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Addition: In the Schlenk flask, dissolve tributylphosphine (1 equivalent) in anhydrous toluene.
-
Sulfur Addition: To the stirred solution, add elemental sulfur (1 equivalent) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. A slight exotherm may be observed. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by ³¹P NMR until the starting tributylphosphine signal is no longer observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration under inert atmosphere.
-
Wash the solid with cold methanol to remove any unreacted tributylphosphine.
-
Dry the product under vacuum to yield pure this compound.
-
If no precipitate forms, remove the toluene under reduced pressure. The resulting residue can then be purified by crystallization or column chromatography.
-
By carefully controlling the reaction conditions and being mindful of the potential side reactions, particularly oxidation, the synthesis of this compound can be a high-yielding and straightforward process.
References
-
Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(2), 234-239. [Link]
-
Wikipedia. (n.d.). Tributylphosphine. [Link]
-
Koval, A. A., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules, 28(9), 3788. [Link]
-
ResearchGate. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
Sources
Troubleshooting low yield in quantum dot synthesis using tributylphosphine sulfide
Welcome to the technical support center for quantum dot (QD) synthesis. This guide, curated by our senior application scientists, provides in-depth troubleshooting for researchers encountering low yields, specifically when using tributylphosphine sulfide ((TBP)₂S) as a sulfur precursor.
Our approach is to empower you with not just solutions, but a foundational understanding of the underlying chemical principles governing your synthesis. This guide is structured to help you diagnose problems methodically, from common quick-fix issues to more complex, multi-faceted challenges.
Quick-Fire FAQ: Common Low-Yield Issues
This section addresses the most frequent and easily rectifiable problems encountered during quantum dot synthesis.
Q1: My reaction yield is significantly lower than expected, and the color of the quantum dot solution is weak. What's the first thing I should check?
A1: The first and most critical parameter to verify is the quality and purity of your this compound ((TBP)₂S) precursor. Low-purity (TBP)₂S is a primary cause of poor nucleation and growth, leading to low yields.
-
Causality: (TBP)₂S can degrade over time, especially if not stored under inert gas and protected from moisture. A common impurity is tributylphosphine oxide (TBPO), which does not actively participate in the sulfur transfer reaction and can interfere with crystal growth.[1] Old or improperly stored precursors may have a reduced concentration of the active sulfur species.
-
Immediate Action: Before running a full synthesis, perform a simple quality check. A pure (TBP)₂S solution should be clear and colorless. Any yellowing or presence of particulate matter suggests degradation. Consider purifying your existing stock or using a freshly opened bottle from a reputable supplier.
Q2: I've noticed batch-to-batch inconsistency in my quantum dot size and yield, even with the same protocol. What could be the cause?
A2: Batch-to-batch variability often points to inconsistencies in your solvents and ligands, particularly oleylamine (OLA). The purity of commercially available OLA can vary significantly between batches and suppliers.
-
Causality: Oleylamine serves as a solvent, a capping ligand to stabilize growing quantum dots, and it can also influence the reactivity of the precursors. Impurities in OLA can alter the reaction kinetics and the final properties of the quantum dots.
-
Immediate Action: If you suspect solvent inconsistency, consider purifying your oleylamine by vacuum distillation. For critical applications, it is advisable to use a single, large batch of purified solvent for a series of experiments to ensure consistency.
Q3: The nucleation of my quantum dots seems sluggish, or I don't see the characteristic burst of color upon precursor injection. Why is this happening?
A3: This issue is often related to suboptimal injection temperature or slow injection speed.
-
Causality: The "hot-injection" method relies on a rapid injection of the sulfur precursor into a hot solution of the metal precursor to induce a burst of nucleation.[2] If the temperature is too low, the activation energy for the precursor decomposition and subsequent reaction is not met, leading to slow or incomplete nucleation. A slow injection can also lead to a broad size distribution and lower yield as nucleation occurs over a longer period.
-
Immediate Action: Ensure your reaction flask is at the correct, stable temperature before injection. Use a syringe to inject the (TBP)₂S solution swiftly and decisively into the vigorously stirred metal precursor solution.
Deep-Dive Troubleshooting Guide
This section provides a more detailed, stage-by-stage analysis of potential failure points in your synthesis.
Stage 1: Precursor Preparation & Stability
A successful synthesis begins with high-quality, well-characterized precursors. Problems at this stage will invariably lead to low yields.
Q4: I suspect my this compound is impure. How can I confirm this and what are the purification options?
A4: The most common impurity in (TBP)₂S is its oxidation product, tributylphosphine oxide (TBPO). You can get an indication of its presence using ³¹P NMR spectroscopy. Pure this compound will have a characteristic peak, while TBPO will show a different chemical shift.
-
Causality of Impurity Effects: TBPO acts as an inactive species in the reaction, effectively lowering the concentration of your sulfur precursor. This leads to an altered metal-to-sulfur ratio, which can significantly impact the nucleation and growth kinetics, often resulting in a lower yield of quantum dots.
-
Troubleshooting Protocol: Recrystallization of (TBP)₂S
-
Dissolve the impure (TBP)₂S in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and hexane).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or freezer to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. This protocol should be performed in an inert atmosphere (e.g., in a glovebox) to prevent re-oxidation.
-
Q5: How does the stability of (TBP)₂S affect my synthesis over time?
A5: this compound is sensitive to air and moisture and can degrade during storage.
-
Causality: The phosphorus-sulfur bond in (TBP)₂S can be cleaved by hydrolysis or oxidation, reducing the amount of active sulfur available for the reaction. This degradation is often accelerated by exposure to ambient conditions. Long-term storage, even in a sealed container, may lead to a decrease in purity and reactivity.
-
Best Practices for Storage:
-
Store (TBP)₂S under an inert atmosphere (argon or nitrogen).
-
Keep the container tightly sealed and in a cool, dark, and dry place.
-
For frequent use, consider aliquoting the precursor into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
-
Stage 2: Injection, Nucleation, and Growth
This is the most critical phase of the synthesis, where a multitude of factors can influence the final yield.
Q6: I am observing a low yield despite using pure precursors. Could the reaction temperature be the issue?
A6: Yes, both the injection and growth temperatures are critical parameters that need to be optimized for your specific system.
-
Causality: The decomposition of (TBP)₂S to release the active sulfur species is a thermally activated process.
-
Too Low Temperature: Insufficient thermal energy will lead to slow and incomplete precursor decomposition, resulting in a low concentration of monomers and consequently, a low yield of quantum dots.
-
Too High Temperature: Excessively high temperatures can lead to rapid, uncontrolled growth and potential Oswald ripening, where larger particles grow at the expense of smaller ones, leading to a broader size distribution and potential loss of quantum confinement. It can also lead to precursor decomposition before injection.
-
-
Optimization Strategy: A systematic approach to optimizing the temperature is recommended.
| Parameter | Recommended Range (°C) | Effect of Deviation |
| Injection Temperature | 200 - 260 | Too Low: Incomplete nucleation, low yield. Too High: Uncontrolled nucleation, broad size distribution. |
| Growth Temperature | 180 - 240 | Too Low: Slow growth, incomplete reaction. Too High: Ostwald ripening, loss of small particles. |
Q7: How does the ratio of oleylamine to this compound impact the yield?
A7: The ratio of ligands to precursors is a crucial factor that controls the stability, growth rate, and ultimately the yield of the quantum dots.
-
Causality: Oleylamine acts as a capping ligand, binding to the surface of the growing nanocrystals.
-
Insufficient OLA: If the concentration of oleylamine is too low, the quantum dots will not be adequately passivated. This can lead to aggregation and precipitation out of the solution, resulting in a low yield of colloidally stable quantum dots.
-
Excessive OLA: A very high concentration of oleylamine can overly passivate the nanocrystal surface, hindering the addition of new monomers and slowing down the growth process, which can also lead to an incomplete reaction and lower yield.
-
-
Recommended Action: The optimal OLA:(TBP)₂S ratio is system-dependent. It is advisable to perform a series of small-scale reactions, varying the oleylamine concentration while keeping other parameters constant, to determine the optimal ratio for your specific synthesis.
Stage 3: Post-Synthesis Workup and Purification
Significant product loss can occur during the purification steps if not performed carefully.
Q8: I seem to be losing a significant amount of my product during the precipitation and washing steps. How can I minimize this loss?
A8: Product loss during workup is often due to the use of an inappropriate anti-solvent or excessive washing.
-
Causality: The goal of purification is to precipitate the quantum dots while leaving unreacted precursors and byproducts in the supernatant. If the anti-solvent is too polar, it can cause the quantum dots to crash out of solution too rapidly, trapping impurities. If it is not polar enough, a significant portion of the quantum dots may remain in the solution.
-
Troubleshooting Protocol: Optimizing Purification
-
Choice of Anti-solvent: Common anti-solvents include methanol, ethanol, and acetone. The choice depends on the solvent your quantum dots are dispersed in (e.g., toluene or hexane).
-
Titration: Instead of adding a large volume of anti-solvent at once, add it dropwise to the quantum dot solution until you observe slight turbidity. This indicates the onset of precipitation.
-
Centrifugation: Centrifuge the turbid solution. If the pellet is too small, add a little more anti-solvent and centrifuge again. If the supernatant is still colored, some product is being lost.
-
Minimize Washing: Wash the precipitated quantum dots with a minimal amount of the anti-solvent to remove surface-adsorbed impurities. Excessive washing can strip the capping ligands, leading to aggregation and loss of solubility.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow for quantum dot synthesis.
Caption: A decision tree for troubleshooting low quantum dot yield.
References
-
Hendricks, M. P., et al. (2017). Uncovering active precursors in colloidal quantum dot synthesis. Nature Materials, 16(7), 770–777. [Link]
-
Shuklov, I. A., et al. (2020). A New Approach to the Synthesis of Lead Sulfide Colloidal Quantum Dots in a Mixture of Oleylamine and Oleic Acid. High Energy Chemistry, 54(3), 183-188. [Link]
-
Weidman, M. C., et al. (2014). Optimization of Lead Sulfide Quantum Dot Synthesis for Monodispersity. Chemistry of Materials, 26(2), 725-732. [Link]
-
Pan, A., et al. (2011). Beneficial effect of tributylphosphine to the photoluminescence of PbSe and PbSe/CdSe nanocrystals. Materials Letters, 65(17-18), 2695-2697. [Link]
-
Sheng, W., et al. (2021). One-pot synthesis of size-focusing fluorescent sulfur quantum dots with a record-high quantum yield of 58.6%. Journal of Materials Chemistry C, 9(1), 223-229. [Link]
-
Liu, Y., et al. (2014). The effect of a common purification procedure on the chemical composition of the surfaces of CdSe quantum dots synthesized with trioctylphosphine oxide. RSC Advances, 4(77), 40875-40881. [Link]
-
Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). Synthesis and characterization of nearly monodisperse CdE (E = S, Se, Te) semiconductor nanocrystallites. Journal of the American Chemical Society, 115(19), 8706-8715. [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Environmental Health & Safety. Retrieved from [Link]
Sources
Technical Support Center: Tributylphosphine Sulfide (TBPS)
Welcome to the technical support center for tributylphosphine sulfide (TBPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the degradation pathways of TBPS. Understanding the stability of this reagent is crucial for the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with this compound.
What are the primary degradation pathways for this compound?
This compound is susceptible to three main degradation pathways:
-
Oxidative Degradation: This is the most common degradation pathway, especially with prolonged exposure to air. The phosphorus(V) center is oxidized to form tributylphosphine oxide (TBPO).
-
Thermal Degradation: At elevated temperatures, TBPS can undergo decomposition. While specific studies on TBPS are limited, analogous organophosphorus compounds suggest potential pathways involving the cleavage of the phosphorus-sulfur or phosphorus-carbon bonds.
-
Hydrolytic Degradation: In the presence of water, particularly under acidic or basic conditions, the phosphorus-sulfur bond can be hydrolyzed, leading to the formation of tributylphosphine oxide and hydrogen sulfide.
What are the likely degradation products of TBPS?
The primary degradation products you may encounter are:
-
Tributylphosphine Oxide (TBPO): The main product of both oxidative and hydrolytic degradation.
-
Tributylphosphine (TBP): Can be a minor byproduct of certain degradation routes or present as an impurity from the synthesis of TBPS.
-
Elemental Sulfur: May form during oxidative degradation under certain conditions.[1]
-
Hydrogen Sulfide (H₂S): A potential byproduct of hydrolysis.
How can I determine if my TBPS has degraded?
Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: This is the most definitive method. Pure TBPS will show a characteristic signal. The appearance of new peaks corresponding to tributylphosphine oxide or tributylphosphine is a clear indicator of degradation.
-
FTIR Spectroscopy: Changes in the P=S and P=O stretching frequencies can indicate the conversion of TBPS to TBPO.
-
Physical Appearance: A noticeable change in color (e.g., from colorless/pale yellow to a darker yellow or brown) or an increase in viscosity can suggest degradation.
What are the recommended storage conditions for TBPS?
To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] It is advisable to use a container with a tight-fitting septum to allow for the removal of the reagent via syringe without exposing the bulk material to air and moisture.
Can I use TBPS that has partially degraded?
The use of degraded TBPS is generally not recommended as the impurities can interfere with your reaction. Tributylphosphine oxide can act as a ligand or a base, leading to unexpected side reactions and reduced yields. If you suspect your TBPS has degraded, it is best to purify it or use a fresh batch.
Section 2: Troubleshooting Guide
This section provides solutions to common problems that may arise from the degradation of this compound during your experiments.
Problem 1: My reaction yield is significantly lower than expected.
-
Possible Cause: The active TBPS concentration may be lower than assumed due to degradation into tributylphosphine oxide (TBPO). TBPO is generally unreactive in reactions where TBPS is employed as a sulfur transfer agent or a ligand.
-
Troubleshooting Steps:
-
Verify the purity of your TBPS: Run a ³¹P NMR spectrum of your TBPS sample to quantify the amount of TBPO and other impurities.
-
Use a fresh bottle of TBPS: If significant degradation is confirmed, switch to a new, unopened bottle of the reagent.
-
Increase the stoichiometry: If using a fresh bottle is not an option, you may consider increasing the equivalents of the degraded TBPS used, based on the purity determined by NMR. However, be aware that the TBPO impurity may still affect the reaction.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The degradation products of TBPS, particularly tributylphosphine (TBP) and tributylphosphine oxide (TBPO), can participate in or catalyze side reactions. TBP is a known reducing agent and a nucleophile, while TBPO can act as a ligand.[3]
-
Troubleshooting Steps:
-
Identify the impurities: Characterize the unexpected side products using techniques like GC-MS or LC-MS.
-
Analyze your TBPS: As in the previous case, use ³¹P NMR to identify and quantify the impurities in your TBPS.
-
Purify the TBPS: If TBP is present, it can sometimes be removed by careful oxidation back to TBPS or by other purification techniques such as chromatography. However, using a fresh, pure sample is the most reliable approach.
-
Problem 3: The physical appearance of my TBPS has changed.
-
Observation: The TBPS, which is typically a colorless to light yellow liquid, has become dark yellow, brown, or more viscous.[4]
-
Interpretation: This is a strong visual indicator of degradation. The color change can be due to the formation of various byproducts, and increased viscosity may suggest polymerization or the formation of more complex degradation products.
-
Action: Do not use the reagent. It is highly likely to be significantly degraded. Obtain a fresh supply of TBPS for your experiments.
Problem 4: I see unexpected peaks in the ³¹P NMR spectrum of my reaction mixture.
-
Observation: Besides the expected signals for your starting materials and products, there are additional peaks in the phosphorus region of the NMR spectrum.
-
Analysis: Compare the chemical shifts of the unknown peaks to the known values for TBPS, TBPO, and TBP.
| Compound | Approximate ³¹P NMR Chemical Shift (ppm) |
| Tributylphosphine (TBP) | ~ -32 |
| This compound (TBPS) | ~ 43 |
| Tributylphosphine Oxide (TBPO) | ~ 41 |
-
Interpretation: The presence of a peak around 41 ppm is a strong indication of TBPO, confirming oxidative or hydrolytic degradation of your TBPS. A peak around -32 ppm would suggest the presence of the TBP precursor.
Section 3: Key Degradation Pathways in Detail
A deeper understanding of the degradation mechanisms can aid in preventing these issues.
Oxidative Degradation
This is the most prevalent degradation pathway. The phosphorus in this compound is in the +5 oxidation state, but it can be further oxidized, especially in the presence of strong oxidizing agents or through slower oxidation by atmospheric oxygen. The primary product is tributylphosphine oxide (TBPO).
Caption: Oxidative degradation of TBPS to TBPO.
Thermal Degradation (Proposed Pathway)
While specific experimental data on the thermal decomposition of TBPS is scarce, based on the chemistry of similar organophosphorus compounds, it is plausible that at high temperatures, the molecule could fragment. The weakest bonds, the P-C and P=S bonds, are the most likely to cleave, potentially leading to a variety of radical species and subsequent recombination products.
Caption: Proposed thermal degradation of TBPS.
Hydrolytic Degradation (Proposed Pathway)
In the presence of water, TBPS can undergo hydrolysis. This reaction is likely accelerated by acidic or basic conditions. The nucleophilic attack of water on the phosphorus center, followed by elimination, would lead to the formation of tributylphosphine oxide and hydrogen sulfide.
Caption: Proposed hydrolytic degradation of TBPS.
Section 4: Analytical Methods for Detecting Degradation
Here are more details on the analytical techniques you can use to assess the purity of your this compound.
³¹P NMR Spectroscopy
This is the most powerful technique for identifying and quantifying phosphorus-containing species. The chemical shifts are distinct for TBPS, TBPO, and TBP, allowing for a clear assessment of the sample's composition.[5][6]
FTIR Spectroscopy
Infrared spectroscopy can be a quick and easy way to check for the presence of the P=O bond, which is characteristic of the TBPO degradation product. A strong absorption band appearing around 1180 cm⁻¹ would indicate the presence of TBPO.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate and identify volatile degradation products. This technique is particularly useful for detecting the presence of tributylphosphine and other smaller molecules that may result from thermal decomposition.
Section 5: Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Inert Atmosphere: Always handle TBPS under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen and moisture.
-
Proper Sealing: Store TBPS in a container with a tight-fitting seal, preferably a septum-capped bottle.
-
Correct Temperature: Store the container in a cool, dry, and dark location. Refrigeration is often recommended.
-
Avoid Contamination: Use clean, dry syringes and needles to transfer the reagent. Do not introduce any contaminants into the storage bottle.
Protocol 2: Monitoring TBPS Degradation by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, take an aliquot of your TBPS and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Integrate the peaks corresponding to TBPS (~43 ppm), TBPO (
41 ppm), and TBP (-32 ppm). -
Quantification: The relative percentages of each species can be determined from the integration values.
By following these guidelines and troubleshooting steps, you can ensure the quality of your this compound and the reliability of your experimental results.
References
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine - MDPI. [Link]
-
Tris(tert-butyl)phosphine sulfide, a phosphine sulfide with three bulky substituents. [Link]
-
Tributylphosphine - Wikipedia. [Link]
-
This compound | C12H27PS | CID 76515 - PubChem - NIH. [Link]
-
(PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid - ResearchGate. [Link]
-
Understanding the decomposition of TBPS for efficient catalyst sulphiding - Avantium R&D Solutions. [Link]
-
Restoration of Triphenylphosphine by the “Sulfur Method”: Two Valuables from a Waste | Request PDF - ResearchGate. [Link]
-
Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature - MDPI. [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed. [Link]
-
Material Safety Data Sheet - Tri-n-butylphosphine, 95% - Cole-Parmer. [Link]
Sources
Technical Support Center: Strategies for the Removal of Unreacted Tributylphosphine
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth, field-proven strategies for the effective removal of unreacted tributylphosphine (PBu₃) from reaction mixtures. The persistence of phosphine-based reagents and their byproducts is a common purification challenge. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Core Problem: The Physicochemical Properties of Tributylphosphine and Its Derivatives
Effective purification begins with a clear understanding of the components involved. Tributylphosphine is a non-polar, oily liquid with a high boiling point.[1] Its removal is complicated by its potential to oxidize upon exposure to air into tributylphosphine oxide (TBPO).[1][2] The key to successful separation lies in exploiting the significant differences in physical properties between the starting phosphine and its derivatives.
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Water Solubility | Polarity |
| Tributylphosphine | P(C₄H₉)₃ | 202.32 | Colorless Liquid[1] | 240 °C[1] | Negligible[1] | Low |
| Tributylphosphine Oxide | O=P(C₄H₉)₃ | 218.32 | White Solid | 150 °C (at 1.5 mmHg)[3] | 56 g/L (at 20°C)[3] | High |
| Tributylphosphine Sulfide | S=P(C₄H₉)₃ | 234.38 | Solid | N/A | Low | Moderate |
| Tributylphosphonium HCl | [HP(C₄H₉)₃]⁺Cl⁻ | 238.78 | Solid (Salt) | N/A | High | High (Ionic) |
The most critical insight from this data is the dramatic increase in polarity and water solubility upon converting tributylphosphine to its oxide or its protonated salt form. This transformation is the cornerstone of the most effective removal strategies.
Caption: Chemical transformations of tributylphosphine to facilitate removal.
Method Selection Guide: A Decision-Making Workflow
Choosing the right purification strategy depends entirely on the stability and properties of your desired product. This decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a PBu₃ removal method.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during purification.
Method 1: Oxidation to Tributylphosphine Oxide (TBPO) & Aqueous Extraction
This is often the most robust and scalable method, leveraging the high water solubility of the resulting TBPO.[3]
Q: Why is oxidation such an effective strategy for removing tributylphosphine? A: The core principle is a dramatic phase-affinity switch. Tributylphosphine is a non-polar, "greasy" liquid that prefers to stay in organic solvents. Upon oxidation, it converts to tributylphosphine oxide (TBPO), a highly polar, hygroscopic solid. This new molecule has a strong affinity for water and can be easily removed from the organic phase with a simple aqueous wash or extraction.[3]
Q: What is the best oxidizing agent to use, and are there any precautions? A: While atmospheric oxygen will slowly oxidize PBu₃, this process is often incomplete and not practical for purification.[1][2] A more reliable method is to use a mild chemical oxidant. Hydrogen peroxide (H₂O₂) is an excellent choice as it is inexpensive and its only byproduct is water.[4]
CAUTION: The oxidation of phosphines can be highly exothermic. The oxidant should always be added slowly and with efficient cooling (e.g., an ice-water bath) to control the reaction temperature and prevent dangerous runaways.
Experimental Protocol: Removal via H₂O₂ Oxidation
-
Preparation: Cool the reaction vessel containing the crude mixture and organic solvent to 0-5 °C using an ice-water bath. Ensure the setup includes efficient magnetic or mechanical stirring.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirred solution. A slight excess (approx. 1.5-2.0 equivalents relative to the initial PBu₃) is recommended to ensure full conversion.
-
Reaction Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy. The disappearance of the PBu₃ signal confirms the completion of the oxidation.
-
Workup: Transfer the mixture to a separatory funnel. If needed, add more organic solvent and deionized water. Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Extraction: Wash the organic layer two to three more times with deionized water or brine to ensure all TBPO is removed.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for the oxidation-extraction of tributylphosphine.
Q: Troubleshooting: I'm observing an emulsion during the aqueous extraction. How can I resolve this? A: Emulsions are common when dealing with mixtures containing polar byproducts. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces a clean separation of the layers. If the problem persists, filtering the entire mixture through a pad of Celite can also be effective.
Method 2: Acidic Extraction
This method leverages the basicity of tributylphosphine.
Q: How does washing with acid remove tributylphosphine? A: Tributylphosphine is a Lewis base.[2] When treated with an acid, such as dilute hydrochloric acid (HCl), it is protonated to form the tributylphosphonium chloride salt.[5] This salt is ionic and therefore highly soluble in water. Like the oxidation method, this creates a phase-affinity switch, allowing the phosphine to be selectively extracted from the organic layer into the aqueous phase. This method is very effective, provided your desired product is stable under acidic conditions.[5]
Experimental Protocol: Removal via HCl Extraction
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the wash 2-3 times.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Q: My product is acid-sensitive. Are there any alternatives? A: If your product contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), this method should be avoided. In this scenario, the oxidation method described above is a superior choice, as it is performed under neutral to slightly acidic conditions and is generally compatible with a wider range of functional groups.
Method 3: Derivatization with Sulfur
Q: When should I consider converting tributylphosphine to its sulfide? A: This is a more specialized technique, useful when both acid and oxidation methods are incompatible with your product and when chromatographic separation of the parent phosphine is difficult. Tributylphosphine reacts readily with elemental sulfur to form this compound (S=PBu₃).[6] This derivative is a solid and has a different polarity profile than the starting phosphine, which may make subsequent purification by chromatography or crystallization easier.
Experimental Protocol: Conversion to this compound
-
Reaction: To your crude reaction mixture, add elemental sulfur (S₈) (1.1 equivalents relative to PBu₃).
-
Stirring: Stir the mixture at room temperature. The reaction is often rapid.[6]
-
Purification: The resulting this compound can now be removed from your product by standard purification techniques like flash column chromatography or crystallization.
Method 4: Flash Column Chromatography
Q: When is chromatography the best or only option? A: Chromatography should be considered when other methods fail or are not applicable due to product instability. It is also the method of choice when small amounts of PBu₃ need to be removed from a product with very similar solubility properties. Since tributylphosphine is relatively non-polar, it can often be separated from more polar products using silica gel chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate mixtures).[5]
Q: Troubleshooting: The tributylphosphine is smearing and co-eluting with my product on the column. A: If co-elution is an issue, it is a strong indicator that derivatization is necessary. Convert the PBu₃ to either the highly polar TBPO or the moderately polar this compound before attempting chromatography. The significant change in polarity will almost certainly improve your separation. For example, the highly polar TBPO will have a much stronger affinity for the silica gel and will elute much later than your non-polar to moderately polar product.
References
-
ResearchGate. (2014, November 20). How we can remove tributylphosphine from the reaction mixture? Retrieved from [Link]
-
Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributylphosphine. Retrieved from [Link]
-
ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
ResearchGate. (2020, July 19). How can I remove tributylphosphine and tributylphosphine oxide from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (n.d.). Restoration of Triphenylphosphine by the “Sulfur Method”: Two Valuables from a Waste. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tributylphosphine oxide. Retrieved from [Link]
-
MDPI. (2022, March 22). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Characterization of Tributylphosphine Sulfide by FT-IR Spectroscopy
This guide provides an in-depth technical comparison of the characterization of tributylphosphine sulfide (TBPS) using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the FT-IR spectrum of TBPS, contrasts it with relevant chemical alternatives, and provides detailed experimental protocols. Our approach is grounded in fundamental spectroscopic principles to ensure robust and reliable characterization.
Introduction: The Role of FT-IR in Organophosphorus Compound Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of organophosphorus compounds. By probing the vibrational modes of molecules, FT-IR provides a characteristic "fingerprint" that is highly specific to a compound's molecular structure and bonding. For a molecule like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups, such as the phosphorus-sulfur double bond (P=S), phosphorus-carbon bonds (P-C), and the aliphatic carbon-hydrogen (C-H) bonds of the butyl chains. The frequency and intensity of the absorption bands in an FT-IR spectrum are directly related to the bond strengths and the change in dipole moment during vibration, offering valuable insights into the molecule's composition.
This guide will focus on the practical application of FT-IR for the unambiguous identification of TBPS and its differentiation from common precursors and oxidation products, namely tributylphosphine (TBP) and tributylphosphine oxide (TBPO). Understanding the subtle yet significant differences in their respective FT-IR spectra is crucial for process monitoring, reaction completion analysis, and purity assessment in various synthetic applications.
Deciphering the Vibrational Landscape of this compound
The FT-IR spectrum of this compound is dominated by absorption bands corresponding to the vibrations of its constituent chemical bonds. A thorough understanding of these characteristic frequencies is paramount for accurate spectral interpretation.
Key Vibrational Modes of this compound
The primary vibrational modes of interest in the TBPS molecule are the P=S stretching, P-C stretching, and the various C-H stretching and bending vibrations of the butyl groups. The P=S bond, being relatively polar and of intermediate strength, gives rise to a characteristic absorption in the mid-infrared region. The P-C bond vibrations are also diagnostic, though they can sometimes be coupled with other vibrational modes. The C-H vibrations, while ubiquitous, provide confirmation of the aliphatic nature of the phosphine ligands.
Below is a diagram illustrating the molecular structure of this compound and its key vibrational modes.
Caption: Molecular structure and key vibrational modes of this compound.
Tabulated FT-IR Peak Assignments for this compound
The following table summarizes the expected and observed FT-IR absorption bands for this compound, with assignments based on established literature values for similar organophosphorus compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality of Assignment |
| ~2958, ~2931, ~2871 | Strong | ν(C-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chains. |
| ~1465 | Medium | δ(CH₂) | Scissoring (bending) vibration of the methylene groups in the butyl chains. |
| ~1378 | Medium-Weak | δ(CH₃) | Symmetric bending (umbrella) mode of the terminal methyl groups. |
| ~723 | Medium-Weak | ρ(CH₂) | Rocking vibration of the butyl chains. |
| ~630 - 550 | Medium-Strong | ν(P=S) | Characteristic stretching vibration of the phosphorus-sulfur double bond. |
| ~770 - 650 | Medium | ν(P-C) | Stretching vibrations of the phosphorus-carbon single bonds. |
Note: The exact peak positions can vary slightly depending on the sample phase (neat liquid, solution) and the specific FT-IR instrument used.
Comparative FT-IR Analysis: TBPS vs. Alternatives
A critical application of FT-IR spectroscopy is the differentiation of a target compound from its potential impurities or related species. In the context of TBPS, the most relevant comparators are its precursor, tributylphosphine (TBP), and its common oxidation product, tributylphosphine oxide (TBPO).
Spectral Distinctions
The key to distinguishing between TBPS, TBP, and TBPO lies in the "fingerprint" region of the FT-IR spectrum (typically below 1500 cm⁻¹), where the characteristic vibrations of the P=S, P=O, and P-C bonds occur.
-
Tributylphosphine (TBP): As a phosphine, TBP lacks the strong P=S or P=O stretching vibrations. Its spectrum is primarily characterized by the C-H and P-C vibrational modes.
-
This compound (TBPS): The defining feature of the TBPS spectrum is the presence of a medium to strong absorption band for the P=S stretch.
-
Tributylphosphine Oxide (TBPO): The FT-IR spectrum of TBPO is readily identified by a very strong and prominent absorption band corresponding to the P=O stretching vibration, which occurs at a significantly higher frequency than the P=S stretch due to the stronger bond and greater polarity of the P=O bond.
Comparative Data Table
The following table provides a side-by-side comparison of the key diagnostic FT-IR peaks for TBPS and its alternatives. Data for tributylphosphine oxide is represented by its close analogue, trioctylphosphine oxide (TOPO), for which clear spectral data is readily available.
| Compound | Key Diagnostic Peak(s) (cm⁻¹) | Vibrational Mode |
| This compound (TBPS) | ~630 - 550 | ν(P=S) |
| Tributylphosphine (TBP) | Absence of strong P=S or P=O bands | - |
| Tributylphosphine Oxide (TBPO) / Trioctylphosphine Oxide (TOPO) | ~1150 | ν(P=O) |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of this compound
The following protocol outlines a validated method for obtaining the FT-IR spectrum of this compound, which is a liquid and can be air-sensitive. Attenuated Total Reflectance (ATR) FT-IR is the recommended technique due to its minimal sample preparation and suitability for liquids.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) Attenuated Total Reflectance (ATR) accessory.
-
This compound (TBPS) sample.
-
Anhydrous solvent for cleaning (e.g., isopropanol or hexane).
-
Lint-free laboratory wipes.
-
Glass pipette or syringe.
-
Nitrogen or argon gas source for creating an inert atmosphere (optional but recommended for high-purity samples).
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with the anhydrous solvent and a lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.
-
-
Sample Application:
-
Using a clean pipette or syringe, carefully apply a small drop of this compound to the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
For air-sensitive samples, this step can be performed in a glovebox or under a stream of inert gas.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the TBPS sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-64 scans are sufficient).
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections.
-
Identify and label the key absorption peaks, comparing their positions to the reference data provided in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the anhydrous solvent and lint-free wipes immediately after the measurement to prevent sample residue from contaminating future analyses.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound using ATR.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the characterization of this compound. The key to its successful application lies in the identification of the characteristic P=S stretching vibration, which serves as a definitive marker for this compound. By comparing the FT-IR spectrum of an unknown sample with the data presented in this guide, and by carefully contrasting it with the spectra of potential alternatives such as tributylphosphine and tributylphosphine oxide, researchers can confidently ascertain the identity and purity of their materials. The provided experimental protocol, utilizing the convenient ATR technique, ensures the acquisition of high-quality, reproducible data, which is essential for robust scientific research and development.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
Doan-Nguyen, V., Carroll, P. J., & Murray, C. B. (2015). Structure determination and modeling of monoclinic trioctylphosphine oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o108. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
A Senior Application Scientist's Guide to the Elemental Analysis of Tributylphosphine Sulfide
For researchers, scientists, and professionals in drug development, the purity and stoichiometric integrity of synthesized compounds are paramount. Tributylphosphine sulfide ((C₄H₉)₃PS), a key organophosphorus reagent and building block, is no exception. Its efficacy and reactivity are directly tied to its elemental composition. This guide provides an in-depth comparison of the primary analytical techniques used to verify the elemental composition of synthesized this compound, offering field-proven insights into methodology, data interpretation, and experimental design.
The Foundational Benchmark: Theoretical Composition
Before any analysis, we must establish the theoretical elemental composition of a pure this compound molecule. This serves as our gold standard for comparison.
Molecular Formula: C₁₂H₂₇PS[1]
Molar Mass: 234.38 g/mol [1]
Based on these values, the expected elemental percentages are:
-
Carbon (C): 61.50%
-
Hydrogen (H): 11.61%
-
Phosphorus (P): 13.21%
-
Sulfur (S): 13.68%
Any significant deviation from these values in an experimental setting indicates the presence of impurities, such as unreacted starting materials (tributylphosphine), oxidation byproducts (tributylphosphine oxide), or residual solvents.
A Comparative Overview of Core Analytical Techniques
The determination of the four key elements in this compound (C, H, S, and P) is typically not accomplished by a single technique. Instead, a combination of methods is employed. The two most robust and widely adopted techniques in modern analytical laboratories are CHNS Combustion Analysis and Inductively Coupled Plasma (ICP) Spectroscopy .
| Feature | CHNS Combustion Analysis | Inductively Coupled Plasma (ICP-OES/MS) |
| Principle | Dynamic flash combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, SO₂, N₂) are separated and quantified.[2] | Sample is introduced into an argon plasma, which atomizes and excites/ionizes the elements. The emitted light (OES) or mass-to-charge ratio (MS) is measured to quantify elemental concentration.[3] |
| Elements Detected | Carbon, Hydrogen, Nitrogen, Sulfur. | Phosphorus, Sulfur, and a wide range of other elements (over 70). |
| Sample Preparation | Minimal. The solid sample is weighed directly into a tin capsule. | Requires complete digestion of the organic matrix into a liquid form, typically using microwave-assisted acid digestion. |
| Accuracy & Precision | Excellent for C, H, S (typically <0.3% absolute deviation). | Excellent for P, S (typically <2% relative standard deviation). |
| Primary Application | Quantifying the organic backbone (C, H) and sulfur content. | Directly quantifying phosphorus and providing a highly sensitive measure of sulfur. |
| Key Advantages | Fast analysis time, high degree of automation, simple sample preparation.[2] | Extremely low detection limits (ppb level for ICP-MS), multi-element capability, robust against matrix effects (with proper digestion).[4][5] |
| Key Limitations | Does not directly measure phosphorus. | Destructive, requires complex and time-consuming sample digestion, higher initial instrument cost. |
Experimental Workflows: A Self-Validating Approach
To ensure trustworthiness and scientific integrity, every analytical protocol must be a self-validating system. This involves the use of certified reference materials (CRMs), blanks, and quality control (QC) samples to verify instrument performance and methodology.
Sources
A Comparative Guide to the Synthesis and Spectral Validation of Tributylphosphine Sulfide
This guide provides an in-depth technical overview for the synthesis and validation of tributylphosphine sulfide (TBPS). It is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable method for preparing and characterizing this versatile reagent. We will explore the synthetic pathway, delve into the nuances of its spectral validation, and compare its properties to other commonly used phosphine sulfides, supported by experimental data and protocols.
The Significance of this compound in Modern Chemistry
Organophosphorus compounds, particularly phosphine sulfides, are a cornerstone of contemporary chemistry. Among these, this compound (TBPS) has emerged as a compound of significant interest. Its unique combination of steric bulk from the butyl groups and the nucleophilic nature of the sulfur atom makes it a valuable ligand in catalysis, a key component in quantum dot synthesis, and an effective extractant in metallurgical processes. The purity and structural integrity of TBPS are paramount for these applications, necessitating a robust and verifiable synthetic and analytical methodology. This guide offers a comprehensive approach to ensure the high quality of synthesized TBPS.
A Validated Protocol for the Synthesis of this compound
The most common and efficient method for synthesizing this compound is the direct oxidation of tributylphosphine with elemental sulfur. This reaction is favored for its high atom economy and straightforward procedure.
Reaction Scheme:
P(CH₂CH₂CH₂CH₃)₃ + S₈ → S=P(CH₂CH₂CH₂CH₃)₃
Mechanism: The reaction proceeds through a nucleophilic attack of the phosphorus atom of tributylphosphine on the elemental sulfur ring (S₈). The phosphine acts as a reducing agent, breaking the S-S bonds of the sulfur ring to form the thermodynamically stable phosphorus-sulfur double bond.
Experimental Protocol: A Step-by-Step Guide
A detailed, step-by-step protocol for the synthesis of this compound is provided at the end of this guide. The process involves the careful addition of elemental sulfur to a solution of tributylphosphine in an appropriate solvent, followed by purification to remove any unreacted starting materials.
Safety Precautions: Tributylphosphine is a pyrophoric and toxic liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.
Unambiguous Validation: Spectral Characterization of this compound
The successful synthesis of this compound must be confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous validation.
³¹P NMR Spectroscopy: The Definitive Fingerprint
³¹P NMR spectroscopy is the most direct method for confirming the formation of this compound.[1] Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making it an excellent NMR handle. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.
-
Expected Chemical Shift: this compound exhibits a characteristic signal in the ³¹P NMR spectrum at approximately +42 ppm . This is a significant downfield shift compared to the starting material, tributylphosphine, which resonates at approximately -32 ppm. This large shift is indicative of the phosphorus atom's oxidation from P(III) to P(V).
-
Absence of Starting Material: A clean ³¹P NMR spectrum showing only a single peak at +42 ppm is a strong indicator of a complete reaction and a pure product.
¹H and ¹³C NMR Spectroscopy: Confirming the Carbon Framework
While ³¹P NMR confirms the transformation at the phosphorus center, ¹H and ¹³C NMR are essential for verifying the integrity of the butyl chains.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by multiplets corresponding to the four different types of protons on the butyl groups. The signals will show coupling to the phosphorus atom, with the coupling constant decreasing as the distance from the phosphorus atom increases.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals for the four carbons of the butyl groups. Similar to the proton spectrum, these signals will exhibit coupling to the phosphorus atom.
FT-IR Spectroscopy: Identifying the P=S Bond
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of the newly formed phosphorus-sulfur double bond.
-
Characteristic P=S Stretch: this compound displays a characteristic P=S stretching vibration in the range of 600-750 cm⁻¹ . The presence of a strong absorption band in this region provides further evidence of successful synthesis.
Summary of Spectral Data for this compound Validation
| Spectroscopic Technique | Characteristic Signal/Feature | Expected Value | Purpose of Analysis |
| ³¹P NMR | Chemical Shift (δ) | ~ +42 ppm | Confirms oxidation of phosphorus and formation of P=S bond. |
| ¹H NMR | Multiplets for butyl protons | Complex multiplets | Verifies the integrity of the alkyl chains. |
| ¹³C NMR | Four signals for butyl carbons | Distinct signals with P-C coupling | Confirms the carbon framework. |
| FT-IR | P=S stretching frequency (ν) | 600-750 cm⁻¹ | Identifies the presence of the P=S double bond. |
A Comparative Look: this compound and Its Alternatives
While this compound is a valuable reagent, other phosphine sulfides with different steric and electronic properties are also widely used. The choice of phosphine sulfide is often dictated by the specific requirements of the application.
Common Alternative Phosphine Sulfides
-
Triphenylphosphine Sulfide (TPPS): An air-stable, crystalline solid. The phenyl groups are sterically demanding and electronically withdrawing compared to the butyl groups of TBPS.
-
Trioctylphosphine Sulfide (TOPS): A bulkier analogue of TBPS, with longer alkyl chains that impart greater solubility in nonpolar solvents.
Synthesis and Property Comparison
| Feature | This compound (TBPS) | Triphenylphosphine Sulfide (TPPS) | Trioctylphosphine Sulfide (TOPS) |
| Starting Phosphine | Tributylphosphine (liquid, pyrophoric) | Triphenylphosphine (solid, air-stable) | Trioctylphosphine (liquid, air-sensitive) |
| Synthesis Conditions | Inert atmosphere required | Can be performed in air | Inert atmosphere required |
| Physical State | Low melting solid/oil | Crystalline solid | Waxy solid/oil |
| Solubility | Soluble in a wide range of organic solvents | Soluble in chlorinated solvents and aromatic hydrocarbons | Highly soluble in nonpolar organic solvents |
| Steric Hindrance | Moderate | High | High |
| Electronic Effect | Electron-donating alkyl groups | Electron-withdrawing phenyl groups | Electron-donating alkyl groups |
Spectral Property Comparison
| Spectroscopic Data | This compound (TBPS) | Triphenylphosphine Sulfide (TPPS) |
| ³¹P NMR Chemical Shift (δ) | ~ +42 ppm | ~ +42 ppm |
| ¹H NMR Chemical Shifts (δ) | 0.9-2.0 ppm (aliphatic) | 7.4-7.8 ppm (aromatic)[2] |
| ¹³C NMR Chemical Shifts (δ) | 13-30 ppm (aliphatic) | 128-133 ppm (aromatic)[3] |
| P=S FT-IR Stretch (ν) | ~635 cm⁻¹ | ~637 cm⁻¹ |
Choosing the Right Reagent:
-
For applications requiring high solubility in nonpolar solvents and strong electron donation, TBPS and TOPS are excellent choices.
-
For reactions where air stability and ease of handling are critical, TPPS is the preferred reagent.
-
When steric bulk is a key consideration for controlling reactivity or selectivity, both TPPS and TOPS offer greater steric hindrance than TBPS.
Detailed Experimental Protocols
Synthesis of this compound
Materials:
-
Tributylphosphine (TBP), 10.0 g (49.4 mmol)
-
Elemental Sulfur (S₈), 1.60 g (6.2 mmol, 50 mmol S atoms)
-
Toluene, anhydrous, 100 mL
-
Schlenk flask, 250 mL
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Cannula or syringe for liquid transfer
Procedure:
-
Inert Atmosphere: The Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen or argon. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous toluene (100 mL) is added to the flask via cannula or syringe. Tributylphosphine (10.0 g) is then added to the stirring solvent.
-
Sulfur Addition: Elemental sulfur (1.60 g) is added to the solution in small portions over 15 minutes. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours.
-
Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy to confirm the complete consumption of the tributylphosphine starting material (δ ≈ -32 ppm).
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane at low temperature to yield a white, low-melting solid.
Spectral Characterization
-
NMR Spectroscopy: A sample of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and ³¹P NMR spectra are acquired on a standard NMR spectrometer.
-
FT-IR Spectroscopy: A small amount of the product is analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Visualizing the Workflow
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and spectral validation of this compound.
Decision Tree for Phosphine Sulfide Selection
Caption: Decision guide for selecting the appropriate phosphine sulfide.
Conclusion
The synthesis of this compound via the direct reaction of tributylphosphine with elemental sulfur is a robust and efficient method. However, the success of the synthesis is entirely dependent on rigorous spectral validation. The combination of ³¹P, ¹H, and ¹³C NMR, along with FT-IR spectroscopy, provides an unassailable confirmation of the product's identity and purity. By understanding the comparative properties of TBPS and its alternatives, researchers can make informed decisions to select the optimal reagent for their specific application, ensuring the reliability and reproducibility of their experimental outcomes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Triphenylphosphine sulfide. National Center for Biotechnology Information. [Link]
-
Reich, H. J. 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. FT-IR spectrum of trioctylphosphine oxide (TOPO). [Link]
-
Tolstoy, P. M., et al. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics, 2016, 18(1), 538-545. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NMR Core. 31 Phosphorus NMR. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
SpectraBase. Triphenylphosphine sulfide 13C NMR. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
